molecular formula C16H14N4O3 B15558891 Lymphostin

Lymphostin

Numéro de catalogue: B15558891
Poids moléculaire: 310.31 g/mol
Clé InChI: CIKGKOXFNOXNHH-NDLWLLKHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lymphostin is a member of the class of pyrroloquinolines that is pyrrolo[4,3,2-de]quinoline in which the hydrogens at positions 4, 6 and 8 are replaced by (1E)-1-methoxy-3-oxoprop-1-en-3-yl, acetylamino and amino groups, respectively. It is an alkaloid isolated from Streptomyces and Salinispora species, exhibits potent immunosuppressive activity, and inhibits Fyn and Lck protein kinases. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an immunosuppressive agent, a bacterial metabolite and a marine metabolite. It is a pyrroloquinoline, an alkaloid, a member of acetamides, a primary arylamine, an enol ether and an enone.
N-{8-amino-4-[(2E)-3-methoxyprop-2-enoyl]pyrrolo[4,3,2-de]quinolin-6-yl}acetamide has been reported in Streptomyces with data available.

Propriétés

Formule moléculaire

C16H14N4O3

Poids moléculaire

310.31 g/mol

Nom IUPAC

N-[11-imino-6-[(E)-3-methoxyprop-2-enoyl]-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-9-yl]acetamide

InChI

InChI=1S/C16H14N4O3/c1-8(21)19-12-6-10(17)15-14-9(7-18-15)5-11(20-16(12)14)13(22)3-4-23-2/h3-7,17,20H,1-2H3,(H,19,21)/b4-3+,17-10?

Clé InChI

CIKGKOXFNOXNHH-NDLWLLKHSA-N

Origine du produit

United States

Foundational & Exploratory

Lymphostin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lymphostin, a potent immunosuppressant and kinase inhibitor, was first discovered and isolated from the fermentation broth of Streptomyces sp. KY11783.[1] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing organism, extraction and purification of the compound, and assays to determine its biological activity. Furthermore, this guide presents key quantitative data in structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this promising natural product.

Introduction

This compound (also known as LK6-A) is a novel tricyclic aromatic alkaloid characterized by a rare pyrrolo[4,3,2-de]quinoline moiety.[1] Initially identified as an immunosuppressant with potent inhibitory activity against lymphocyte-specific kinase (Lck), subsequent research has revealed its broader kinase inhibitory profile, including activity against phosphatidylinositol 3-kinase (PI3K) and mTOR.[2] The unique structure and significant biological activities of this compound have made it a subject of interest for synthetic chemists and drug discovery programs. This guide aims to consolidate the technical information surrounding its discovery and isolation from its natural source, Streptomyces.

Physicochemical and Biological Properties of this compound

This compound exhibits a range of notable physicochemical and biological properties that are critical for its study and potential therapeutic application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄N₄O₃[3]
Molecular Weight310.31 Da[3]
AppearancePale yellow needlesNagata et al., 1997
UV λmax (MeOH)225, 260, 303, 378 nmNagata et al., 1997
SolubilitySoluble in methanol, DMSO, ethyl acetate; Insoluble in water, hexaneNagata et al., 1997

Table 2: Biological Activity of this compound and its Analogs

CompoundTarget KinaseIC₅₀Reference
This compound (1)Lymphocyte Kinase (Lck)0.05 µM[2]
This compound (1)Phosphatidylinositol 3-kinase (PI3K)0.001 µM[2]
This compound (1)mTOR1.7 nM[4]
Neothis compound A (3)mTOR0.8 - 1.8 nM[4]

Discovery and Isolation from Streptomyces sp. KY11783

The discovery of this compound originated from a screening program for inhibitors of lymphocyte kinase. The producing organism, Streptomyces sp. KY11783, was isolated from a soil sample.

Fermentation Protocol

A detailed protocol for the fermentation of Streptomyces sp. KY11783 to produce this compound is provided below.

3.1.1. Media Preparation

  • Seed Medium: 2.0% glucose, 0.5% peptone, 0.5% yeast extract, 0.1% K₂HPO₄, 0.05% MgSO₄·7H₂O, pH 7.2.

  • Production Medium: 4.0% soluble starch, 2.0% soybean meal, 0.5% yeast extract, 0.2% CaCO₃, pH 7.0.

3.1.2. Fermentation Conditions

  • Inoculate a loopful of Streptomyces sp. KY11783 from a slant culture into a 100 mL flask containing 20 mL of seed medium.

  • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Transfer 10 mL of the seed culture into a 500 mL flask containing 100 mL of production medium.

  • Incubate the production culture at 28°C for 96 hours on a rotary shaker at 200 rpm.

Extraction and Purification Protocol

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

  • Harvesting and Extraction:

    • Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

    • Adjust the pH of the supernatant to 8.0 and extract three times with an equal volume of ethyl acetate.

    • Combine the organic layers and concentrate under reduced pressure to yield a crude extract.

  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the crude extract in a minimal volume of chloroform-methanol (98:2, v/v).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with chloroform (B151607).

    • Elute the column with a stepwise gradient of chloroform and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol (95:5, v/v) solvent system and UV detection.

    • Pool the fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Concentrate the pooled fractions from the silica gel column.

    • Dissolve the residue in methanol.

    • Purify the sample using a reverse-phase C18 column on a preparative HPLC system.

    • Elute with a linear gradient of acetonitrile (B52724) in water.

    • Monitor the elution at 260 nm and collect the peak corresponding to this compound.

    • Lyophilize the purified fraction to obtain this compound as a pale yellow powder.

Biological Activity Assays

The inhibitory activity of this compound against various kinases can be determined using in vitro kinase assays. Below are generalized protocols for assessing its activity against key targets.

p38 MAP Kinase Assay Protocol

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by p38 MAP kinase.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT).

    • Prepare a solution of recombinant active p38 MAP kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., ATF2) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a microplate, add the p38 MAP kinase solution.

    • Add the this compound dilutions or DMSO (vehicle control).

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Terminate the reaction.

    • Quantify the phosphorylated substrate using an appropriate method, such as an ELISA with a phospho-specific antibody or a luminescence-based ADP detection assay.

Signaling Pathways and Experimental Workflows

p38 MAP Kinase Signaling Pathway

This compound's inhibitory action on various kinases places it within the broader context of signal transduction pathways that regulate cellular processes. The p38 MAP kinase pathway is a critical regulator of cellular responses to stress and inflammation.

p38_MAPK_Pathway stress Stress Stimuli (UV, Cytokines, LPS) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->substrates This compound This compound This compound->p38 Inhibition response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response

Caption: The p38 MAP Kinase signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery and Isolation

The process of discovering and isolating a novel natural product like this compound from a microbial source follows a structured workflow.

Lymphostin_Workflow start Soil Sample Collection isolation Isolation of Streptomyces sp. start->isolation fermentation Fermentation & Production isolation->fermentation extraction Solvent Extraction fermentation->extraction purification Chromatographic Purification (Silica Gel, HPLC) extraction->purification char Structural Elucidation (NMR, MS) purification->char bioassay Biological Activity Assays (Kinase Inhibition) purification->bioassay end Pure this compound char->end bioassay->end

Caption: Generalized workflow for the discovery and isolation of this compound.

Conclusion

This compound stands out as a significant discovery from the genus Streptomyces, possessing a unique chemical structure and potent biological activity. This technical guide provides a comprehensive resource for researchers interested in the isolation and study of this compound and other natural products from microbial sources. The detailed protocols and visual aids are intended to facilitate the replication of these findings and to spur further investigation into the therapeutic potential of this remarkable molecule.

References

Chemical Structure of Lymphostin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Structure and Analogues of Lymphostin for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, analogues, and biological activity of this compound, a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and medicinal chemistry.

This compound (1) is a pyrroloquinoline alkaloid natural product first isolated from Streptomyces sp. KY11783.[1] Its core chemical feature is a tricyclic pyrrolo[4,3,2-de]quinoline skeleton, which is biosynthetically derived from tryptophan.[1] Variations in the structural complexity of this family of compounds arise from substitutions around this core.[1]

A number of analogues of this compound have been isolated from marine Salinispora species, including lymphostinol (2) and a series of N-acyl derivatives known as neolymphostins.[1] In the neolymphostins, the N-acetyl group of this compound is replaced by larger acyl groups such as isobutyryl, propyl, sec-pentyryl, and isopentyryl.[1] The chemical structures of this compound and some of its key analogues are presented below.

Figure 1: Chemical Structures of this compound and Selected Analogues

  • This compound (1):

    • Chemical Formula: C₁₅H₁₂N₄O₃

    • Structure:

References

The Dual Nature of Neolymphostin A: A Technical Guide to its PI3K/mTOR Inhibitory Activity and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

La Jolla, CA – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the biological activity of neolymphostin A and its analogues. This whitepaper provides an in-depth analysis of the potent and selective inhibitory effects of this natural product on the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, crucial targets in cancer therapy.

Neothis compound A, a member of the pyrrolo[4,3,2-de]quinoline alkaloid family, has been identified as a covalent dual inhibitor of PI3K and mTOR.[1][2] This guide summarizes the quantitative data on its potent biological activity, outlines the detailed experimental methodologies for its evaluation, and visualizes the complex signaling pathways and experimental workflows involved.

Quantitative Biological Activity

Neothis compound A demonstrates high affinity for all four isoforms of PI3K and for mTOR, with dissociation constants (Kd) in the nanomolar range.[2] Its inhibitory action is highlighted by a potent blockage of AKT phosphorylation in live cells, with an IC50 of approximately 3 nM.[2][3] The covalent nature of this inhibition, targeting a conserved lysine (B10760008) residue (Lys802 in PI3Kα), suggests a high barrier to the development of resistance through point mutations.

The biological activity of neothis compound A and its key analogues are summarized below:

CompoundTargetAssayActivity (nM)
Neothis compound A PI3KαKd0.88
PI3KβKd5.7
PI3KγKd3.5
PI3KδKd4.9
mTORKd10
CellularpAKT Inhibition (IC50)~3
This compound mTORInhibition (IC50)1.7
Neolymphostinol PI3KpAKT InhibitionInactive
mTORInhibition>1000-fold less active than neolymphostins

Table 1: Summary of the in vitro and cellular activities of neothis compound A and its analogues. Data compiled from multiple sources.

Furthermore, neothis compound A has been evaluated against the National Cancer Institute's 60-cell line panel, demonstrating broad anti-proliferative activity with GI50 values ranging from 6 to 840 nM.

Mechanism of Action: Covalent Inhibition of PI3K/mTOR

Neothis compound A's mechanism of action involves a unique electrophilic vinylogous ester that acts as a covalent warhead. This moiety competitively binds to the ATP-binding pocket of PI3K and mTOR and subsequently forms a covalent bond with a conserved lysine residue essential for the kinase's phosphotransfer reaction. This irreversible inhibition effectively shuts down the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancer.

PI3K_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Inhibition Neolymphostin_A Neothis compound A Neolymphostin_A->PI3K Covalent Inhibition Neolymphostin_A->mTORC1 Covalent Inhibition Neolymphostin_A->mTORC2 Covalent Inhibition

PI3K/mTOR signaling pathway and the inhibitory action of Neothis compound A.

Structure-Activity Relationship

The structure of neothis compound A is key to its potent activity. The pyrrolo[4,3,2-de]quinoline core provides the scaffold for binding to the ATP pocket of the kinases. The critical feature for its covalent mechanism is the vinylogous ester moiety. The importance of this electrophilic group is demonstrated by the analogue neolymphostinol, which lacks this feature and is consequently inactive. The N-acyl derivatives, such as neothis compound A, exhibit potent mTOR inhibition, while the corresponding neolymphostinols are over 1000-fold less active.

SAR_Neolymphostin_A cluster_core Pyrrolo[4,3,2-de]quinoline Core cluster_vinylogous_ester Vinylogous Ester cluster_n_acyl N-Acyl Group Core Binds to ATP pocket Vinylogous_Ester Electrophilic 'warhead' for covalent binding (Essential for activity) Core->Vinylogous_Ester N_Acyl Modulates potency Core->N_Acyl

Key structural features of neothis compound A for biological activity.

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, ensuring reproducibility and facilitating further research.

In Vitro Kinase Affinity (DiscoverX KINOMEscan)

The affinity of neothis compound A for a panel of 97 kinases was determined using the DiscoverX KINOMEscan™ profiling service. This competition binding assay utilizes DNA-tagged kinases and a proprietary ligand. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of the DNA tag. The results are reported as the percentage of the kinase control.

PI3K Inhibition in Live Cells (Western Blot for pAKT)
  • Cell Culture and Treatment: HeLa cells are serum-starved overnight.

  • Inhibitor Pretreatment: Cells are pretreated with the desired concentrations of neothis compound A, neolymphostinol, or a control inhibitor (e.g., wortmannin) for 10 minutes.

  • Stimulation: The PI3K pathway is activated by stimulating the cells with 10 ng/mL of Epidermal Growth Factor (EGF) for 5 minutes.

  • Lysis and Protein Quantification: Cells are lysed with boiling SDS sample buffer, and the protein concentration is determined using a Pierce 660 nm Protein Assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated AKT (pAKT) and total AKT.

  • Detection and Analysis: The signal is detected, and the level of pAKT is normalized to the total AKT to determine the extent of inhibition.

Western_Blot_Workflow A Serum-starve HeLa cells B Pre-treat with Neothis compound A or analogues A->B C Stimulate with EGF B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot for pAKT and Total AKT F->G H Analysis G->H

Workflow for assessing pAKT inhibition in cells.
NCI-60 Human Tumor Cell Line Screen

The anti-proliferative activity of neothis compound A was assessed against the NCI-60 panel of human tumor cell lines.

  • Cell Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.

  • Drug Addition: Neothis compound A is added at five 10-fold dilutions.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability by staining total cellular protein.

  • Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from the dose-response curves for each cell line.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the therapeutic potential of neothis compound A and its analogues as potent, covalent inhibitors of the PI3K/mTOR pathway.

References

Lymphostin: A Technical Guide to a Novel Pyrroloquinoline-Based Immunosuppressant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lymphostin, a novel pyrroloquinoline alkaloid originally isolated from Streptomyces sp. KY11783, represents a promising class of immunosuppressive agents. This document provides a comprehensive technical overview of this compound and its analogues, focusing on its mechanism of action as a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Detailed in vitro data, experimental protocols, and signaling pathway diagrams are presented to facilitate further research and development of this compound class for therapeutic applications in immunology and oncology.

Introduction

The quest for novel immunosuppressants with improved efficacy and safety profiles is a continuous endeavor in medicine. This compound and its derivatives have emerged as significant leads in this area. Structurally, this compound is a tricyclic aromatic alkaloid featuring a rare pyrrolo[4,3,2-de]quinoline moiety.[1] This core structure is also found in other bioactive natural products, but its synthesis remains a challenge. The immunosuppressive properties of this compound stem from its ability to inhibit key kinases involved in lymphocyte activation and proliferation.

Chemical Properties

This compound and its analogues are characterized by their unique tricyclic core. The chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name N-(6-amino-8-(3-hydroxypropanoyl)-1H-pyrrolo[4,3,2-de]quinolin-7-yl)acetamide
Molecular Formula C15H14N4O3
Molecular Weight 298.30 g/mol
SMILES CC(=O)NC1=C(C(=O)CCO)C2=C(C=C(N)C1=O)NC=C2
CAS Number 198931-97-8

Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound and its more extensively studied analogue, Neothis compound A, function as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] These two kinases are critical components of a signaling pathway that regulates cell growth, proliferation, survival, and motility. In the context of the immune system, the PI3K/mTOR pathway is essential for the activation and proliferation of lymphocytes.

Neothis compound A has been identified as a covalent inhibitor.[1] It forms a covalent bond with a conserved lysine (B10760008) residue (Lys802 in PI3Kα) within the ATP-binding pocket of the kinase.[1] This irreversible binding is mediated by a vinylogous ester substituent on the Neothis compound A molecule. By blocking the ATP-binding site, this compound effectively prevents the phosphorylation of downstream targets, most notably Akt, thereby halting the signaling cascade that leads to lymphocyte activation.[2]

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->PI3K Inhibition This compound->mTORC2 Inhibition This compound->mTORC1 Inhibition

PI3K/mTOR signaling pathway and points of inhibition by this compound.

In Vitro Activity

The immunosuppressive and anti-proliferative activities of this compound and its analogues have been demonstrated in various in vitro assays.

Quantitative In Vitro Data
CompoundAssayTarget/Cell LineIC50 / GI50Reference
This compoundKinase InhibitionLymphocyte Kinase0.05 µM[1]
This compoundKinase InhibitionPI3K0.001 µM[1]
Neothis compound AAkt Phosphorylation InhibitionHeLa cells~3 nM[2]
Neothis compound ANCI-60 Cell Line Screen60 human cancer cell lines6 - 840 nM (GI50)[2]
Neothis compound AKinase Binding Affinity (Kd)PI3Kα0.88 nM
Neothis compound AKinase Binding Affinity (Kd)PI3Kβ5.7 nM
Neothis compound AKinase Binding Affinity (Kd)PI3Kγ3.5 nM
Neothis compound AKinase Binding Affinity (Kd)PI3Kδ4.9 nM
Neothis compound AKinase Binding Affinity (Kd)mTOR10 nM

Experimental Protocols

PI3K/mTOR Kinase Inhibition and Covalent Binding Assay

This protocol is based on the methods described by Castro-Falcón et al. (2018) for Neothis compound A.

Objective: To determine the inhibitory activity of this compound against PI3K and mTOR and to confirm covalent binding.

Materials:

  • Recombinant human PI3Kα (p110α/p85α) and mTOR.

  • This compound or its analogue.

  • ATP.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate (e.g., PIP2 for PI3K).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Mass spectrometer for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Procedure:

  • Kinase Activity Assay: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 96-well plate, add PI3K or mTOR enzyme to each well. c. Add the this compound dilutions to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding. d. Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate. e. Incubate for the optimal reaction time (e.g., 60 minutes) at 37°C. f. Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. g. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Covalent Binding: a. Incubate PI3Kα with an excess of this compound (or DMSO as a control) for 30 minutes. b. Dilute the reaction mixture in a deuterated buffer to initiate the exchange reaction. c. At various time points, quench the exchange reaction by adding an ice-cold acidic quench buffer. d. Digest the protein with pepsin. e. Analyze the resulting peptides by LC-MS to determine the deuterium (B1214612) uptake. f. A significant reduction in deuterium uptake in the presence of this compound in peptides corresponding to the ATP-binding pocket indicates covalent modification.

Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This is a representative protocol for assessing the effect of this compound on lymphocyte proliferation. Note: The specific protocol from the original 1997 publication by Nagata et al. was not available.

Objective: To measure the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).

  • This compound.

  • [3H]-thymidine.

  • Cell harvester and scintillation counter.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration.

  • Plate the cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Add the mitogen to stimulate lymphocyte proliferation. Include unstimulated and vehicle-treated controls.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Pulse the cells with [3H]-thymidine (1 µCi/well) for the final 18 hours of incubation.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Proposed) KinaseAssay Kinase Inhibition Assay (PI3K, mTOR) ProliferationAssay Lymphocyte Proliferation Assay KinaseAssay->ProliferationAssay TransplantationModel Allograft Transplantation Model (e.g., skin, heart) ProliferationAssay->TransplantationModel AutoimmuneModel Autoimmune Disease Model (e.g., EAE, CIA) ProliferationAssay->AutoimmuneModel CytotoxicityAssay Cytotoxicity Assay (e.g., NCI-60) This compound This compound This compound->KinaseAssay This compound->ProliferationAssay This compound->CytotoxicityAssay

General experimental workflow for evaluating this compound's activity.

In Vivo Studies

To date, specific in vivo efficacy data for this compound or its direct analogues in animal models of organ transplantation or autoimmune diseases have not been extensively reported in publicly accessible literature. However, based on its potent in vitro immunosuppressive activity, this compound is a strong candidate for evaluation in such models. Relevant preclinical models would include:

  • Allograft Transplantation Models: Murine models of skin, heart, or islet transplantation to assess the ability of this compound to prevent or delay graft rejection.

  • Autoimmune Disease Models: Models such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or collagen-induced arthritis (CIA) for rheumatoid arthritis to evaluate the therapeutic potential of this compound in autoimmune conditions.

Conclusion

This compound and its analogues represent a compelling class of immunosuppressive agents with a well-defined mechanism of action targeting the PI3K/mTOR signaling pathway. The available in vitro data demonstrate potent inhibition of key kinases and cellular processes involved in the immune response. Further investigation, particularly in in vivo models of transplantation and autoimmunity, is warranted to fully elucidate the therapeutic potential of this novel compound. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of immunology and drug discovery.

References

The Therapeutic Potential of Lymphostin and its Analogs in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lymphostin, a pyrroloquinoline alkaloid natural product, and its analogs have emerged as potent inhibitors of critical cell signaling pathways frequently dysregulated in cancer. This technical guide provides an in-depth overview of the therapeutic potential of this compound, with a particular focus on its analog, Neothis compound A. We delve into its mechanism of action as a covalent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), present key quantitative data on its anti-cancer activity, and provide detailed experimental protocols for its investigation. Furthermore, this guide includes visualizations of the targeted signaling pathway and experimental workflows to facilitate a comprehensive understanding of its preclinical evaluation.

Introduction

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Natural products have historically been a rich source of novel pharmacophores for anti-cancer drug discovery. This compound, originally isolated from Streptomyces sp. KY11783, is a pyrroloquinoline alkaloid that has demonstrated potent inhibitory activity against lymphocyte kinase and PI3K.[1] Subsequent research has led to the discovery and synthesis of this compound analogs, such as Neothis compound A, with enhanced and specific activity against the PI3K/mTOR pathway, highlighting their potential as next-generation oncology therapeutics.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound and its analogs exert their anti-cancer effects by targeting the PI3K/mTOR signaling cascade. Neothis compound A has been identified as a covalent dual inhibitor of PI3K and mTOR.[2][3][4] This irreversible inhibition offers the potential for sustained target engagement and prolonged therapeutic effect.

The mechanism involves the covalent modification of a key lysine (B10760008) residue (Lys802) in the ATP-binding site of the p110α catalytic subunit of PI3K.[2][3] This modification is mediated by the electrophilic vinylogous ester moiety of Neothis compound A. By blocking the activity of both PI3K and mTOR, Neothis compound A effectively shuts down downstream signaling, leading to the inhibition of cell proliferation and survival. The dual-targeting nature of Neothis compound A is particularly advantageous as it can circumvent the feedback activation of AKT that often occurs with mTOR-only inhibitors.

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation inhibits translation This compound This compound / Neothis compound A This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits Cell_Assay_Workflow cluster_workflow Cell-Based Assay Workflow cluster_assays Assay Readout Start Seed Cancer Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound Analog (serial dilutions) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 MTT MTT Assay (Cell Viability) Incubate2->MTT WB Western Blot (Protein Phosphorylation) Incubate2->WB Analyze Data Analysis (IC50 / GI50 determination) MTT->Analyze WB->Analyze

References

The Quest for Nature's Precision Weapons: A Technical Guide to the Discovery of mTOR Inhibitors Like Lymphostin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal kinase that orchestrates cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention, particularly in oncology.[1][2] Nature has long served as a rich repository of complex molecules with potent biological activities, and the discovery of natural product mTOR inhibitors continues to be a significant avenue in drug development.[3][4] This technical guide delves into the core principles and methodologies underlying the discovery of natural product mTOR inhibitors, with a special focus on the journey of Lymphostin, a potent pyrroloquinoline alkaloid.[5][6] We will explore the intricate mTOR signaling network, detail the experimental protocols for inhibitor identification and characterization, and present key data for comparative analysis.

The mTOR Signaling Pathway: A Central Hub of Cellular Regulation

The mTOR kinase is the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][7] These complexes are regulated by a multitude of upstream signals, including growth factors, nutrients (amino acids), energy levels (ATP), and oxygen.[2][8]

  • mTORC1: A key regulator of protein synthesis, mTORC1 phosphorylates downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9][10] Its activity is famously inhibited by the natural product rapamycin through an allosteric mechanism involving the FK506-binding protein of 12 kDa (FKBP12).[1][11]

  • mTORC2: This complex is involved in cell survival, metabolism, and cytoskeleton organization through the phosphorylation of kinases like Akt.[8][10] Unlike mTORC1, mTORC2 is generally considered rapamycin-insensitive.[2]

Dysregulation of the mTOR pathway is a common feature in many human cancers, leading to uncontrolled cell growth and proliferation.[1][4] This makes the development of mTOR inhibitors a highly attractive strategy for cancer therapy.[12]

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Rag_GTPases->mTORC1 mTORC2->Akt Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 inhibits This compound This compound & Analogs (ATP-Competitive) This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and points of inhibition.

The Discovery of this compound: A Case Study

This compound (also known as LK6-A) is a pyrrolo[4,3,2-de]quinoline alkaloid originally isolated from Streptomyces sp. KY11783.[5][13] It was initially identified as an immunosuppressant and later characterized as a potent inhibitor of mTOR.[5][14] The discovery of this compound and its analogs, such as Neothis compound A, from marine Salinispora species has further underscored the potential of microbial sources for novel mTOR inhibitors.[5][6]

A General Workflow for Natural Product-Based mTOR Inhibitor Discovery

The discovery of natural product mTOR inhibitors typically follows a multi-step process, beginning with the collection and extraction of biological material and culminating in the identification and characterization of a pure, active compound.

Natural_Product_Discovery_Workflow Collection Biological Material Collection (e.g., Microbes, Plants) Extraction Extraction & Fractionation Collection->Extraction Primary_Screening Primary Screening (e.g., mTOR Kinase Assay) Extraction->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-Based Assays) Hit_Identification->Secondary_Screening Bioassay_Guided_Isolation Bioassay-Guided Isolation (e.g., HPLC) Secondary_Screening->Bioassay_Guided_Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Bioassay_Guided_Isolation->Structure_Elucidation Lead_Compound Lead Compound (e.g., this compound) Structure_Elucidation->Lead_Compound SAR_Studies SAR & Lead Optimization Lead_Compound->SAR_Studies

Caption: A generalized workflow for the discovery of mTOR inhibitors from natural sources.

Quantitative Data of this compound and Analogs

The inhibitory potency of this compound and its derivatives against mTOR and other kinases is a critical aspect of their characterization. The following table summarizes key quantitative data from published studies.

CompoundTargetIC50 (nM)Source OrganismReference
This compound (1)mTOR1.7Salinispora sp.[15]
Neothis compound A (3)mTOR0.8 - 1.8Salinispora arenicola[5][15]
This compound (1)Lymphocyte Kinase50Streptomyces sp. KY11783[5][14][16]
This compound (1)PI3-Kinase1Streptomyces sp. KY11783[5][14][16]
Neothis compound API3Kα (in cells)~3Salinispora arenicola[11]

Detailed Experimental Protocols

The identification and characterization of mTOR inhibitors rely on a suite of robust biochemical and cell-based assays.

Fermentation and Isolation of this compound Analogs

The production of this compound and its analogs from Salinispora species requires specific fermentation conditions.

  • Fermentation: Strains of Salinispora tropica and Salinispora arenicola can be cultured in a suitable medium, such as A1 or a simpler yeast extract-soluble starch (YESS) medium, to produce this compound.[5][14] Production levels can vary, for instance, S. arenicola has been reported to produce approximately 3 mg/L of this compound.[5]

  • Extraction: The culture broth is typically extracted with an organic solvent like ethyl acetate. The organic extract is then concentrated to yield a crude extract.

  • Isolation: The active compounds are purified from the crude extract using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).[14]

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[5][13]

Biochemical mTOR Kinase Assay

This in vitro assay directly measures the ability of a compound to inhibit the kinase activity of mTOR.

  • Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the mTOR enzyme. Inhibition is quantified by a decrease in substrate phosphorylation.

  • Reagents:

    • Recombinant mTOR enzyme

    • Substrate (e.g., a peptide or a protein like p70S6K)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a system with a detection antibody for the phosphorylated substrate)

    • Assay buffer

    • Test compounds (e.g., this compound)

  • Procedure:

    • The mTOR enzyme is incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done by various methods, including filter binding assays for radiolabeled ATP, or immunoassays (e.g., ELISA) using a phospho-specific antibody.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.

Cell-Based mTOR Inhibition Assays

Cell-based assays are crucial for evaluating the activity of a compound in a more physiologically relevant context.[9]

  • Principle: These assays measure the phosphorylation of downstream targets of mTORC1 and mTORC2 in cultured cells. A reduction in the phosphorylation of these targets indicates inhibition of the mTOR pathway.

  • Methodology (In-Cell Western):

    • Cells (e.g., non-small cell lung cancer cell lines) are seeded in multi-well plates (e.g., 384-well).[9][17]

    • The cells are treated with various concentrations of the test compound.

    • After incubation, the cells are fixed and permeabilized.

    • The cells are then incubated with primary antibodies specific for the phosphorylated forms of mTOR downstream targets (e.g., phospho-S6 ribosomal protein, phospho-Akt).

    • Infrared-labeled secondary antibodies are added for detection.

    • A fluorescent dye that stains total protein is also used for normalization of cell number.

    • The plates are scanned using an infrared imaging system to quantify the levels of the phosphorylated proteins relative to the total protein.

    • This allows for the determination of the compound's potency in inhibiting mTOR signaling within a cellular environment.[9]

Cell_Based_Assay_Workflow Cell_Seeding Seed Cells in Multi-Well Plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment Fixation_Permeabilization Fix & Permeabilize Cells Compound_Treatment->Fixation_Permeabilization Primary_Antibody Incubate with Phospho-Specific Primary Antibody Fixation_Permeabilization->Primary_Antibody Secondary_ Secondary_ Primary_Antibody->Secondary_ Secondary_Antibody Add Infrared-Labeled Secondary Antibody Normalization_Stain Add Normalization Stain (Total Protein) Secondary_Antibody->Normalization_Stain Scanning Scan with Infrared Imager Normalization_Stain->Scanning Data_Analysis Data Analysis & IC50 Determination Scanning->Data_Analysis Antibody Antibody

Caption: Workflow for a cell-based mTOR inhibition assay using In-Cell Western technology.

Future Directions and Conclusion

The discovery of this compound and its analogs exemplifies the power of natural product research in identifying novel and potent mTOR inhibitors.[5][6] These compounds often possess unique chemical scaffolds that can serve as starting points for the development of new therapeutics.[18][19] Future research will likely focus on:

  • Exploring diverse natural sources: Continued screening of microbial and plant extracts will undoubtedly lead to the discovery of new mTOR inhibitors.[3][20]

  • Biosynthetic engineering: Understanding the biosynthetic pathways of compounds like this compound opens up possibilities for generating novel analogs with improved pharmacological properties through genetic manipulation of the producing organisms.[5][6]

  • Advanced screening methods: The development of high-throughput, cell-based screening platforms will accelerate the discovery process.[9]

  • In silico approaches: Computational methods such as virtual screening and pharmacophore modeling can be used to identify potential mTOR inhibitors from natural product databases.[18][19][21][22]

References

Structural Elucidation of Lymphostin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of Lymphostin and its naturally occurring derivatives. This compound, a potent inhibitor of mTOR, lymphocyte kinase (Lck), and phosphatidylinositol 3-kinase (PI3K), is a pyrroloquinoline alkaloid first isolated from Streptomyces sp. KY11783[1]. Subsequent research has led to the discovery of a family of related compounds from the marine actinomycete genus Salinispora, expanding the structural diversity and offering new avenues for therapeutic development[1].

This document details the key spectroscopic and spectrometric data, outlines the experimental protocols for isolation and characterization, and visualizes the relevant biological and experimental pathways to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Core Structures and Derivatives

The foundational structure of this family of compounds is the tricyclic pyrrolo[4,3,2-de]quinoline skeleton, which is biosynthetically derived from tryptophan[1]. The parent compound, this compound (1), and its derivatives, including Lymphostinol (2) and a series of N-acyl variants known as Neolymphostins, have been isolated and characterized. The structural variations primarily occur at the C-4 side chain and the N-13 acyl group[1]. A comparative analysis of these structures is crucial for understanding their structure-activity relationships, particularly concerning their potent mTOR inhibitory activity[1].

Quantitative Spectroscopic and Spectrometric Data

The structural elucidation of this compound and its derivatives relies heavily on a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides accurate mass measurements, enabling the determination of elemental compositions. The data presented below is for the protonated molecules [M+H]⁺, obtained via electrospray ionization (ESI).

CompoundDerivative ClassMolecular FormulaCalculated m/z ([M+H]⁺)Observed m/z ([M+H]⁺)
This compound (1) -C₁₆H₁₅N₃O₃310.1192310.1189
Lymphostinol (2) -C₁₅H₁₄N₄O₃299.1141299.1141
Neothis compound A (3) N-acylC₁₈H₂₁N₃O₃344.1661344.1656
Neothis compound B (4) N-acylC₁₇H₁₉N₃O₃330.1505330.1500
Neothis compound C (5) N-acylC₁₉H₂₃N₃O₃358.1818358.1812
Neothis compound D (6) N-acylC₁₉H₂₃N₃O₃358.1818358.1812
Neolymphostinol A (7) N-acylC₁₇H₂₀N₄O₃345.1614345.1608
Neolymphostinol B (8) N-acylC₁₆H₁₈N₄O₃331.1457331.1452
Neolymphostinol C (9) N-acylC₁₈H₂₂N₄O₃359.1770359.1765
Neolymphostinol D (10) N-acylC₁₈H₂₂N₄O₃359.1770359.1765
¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

The ¹H NMR chemical shifts (δ) in ppm are crucial for identifying the proton environments within the molecules.

PositionThis compound (1) δ (ppm)Lymphostinol (2) δ (ppm)Neothis compound A (3) δ (ppm)
2-H 8.25 (d, 8.0)8.24 (d, 8.0)8.25 (d, 8.0)
3-H 7.39 (t, 8.0)7.38 (t, 8.0)7.39 (t, 8.0)
4-H 7.78 (d, 8.0)7.77 (d, 8.0)7.78 (d, 8.0)
6-H 7.90 (s)7.89 (s)7.90 (s)
9-H 6.05 (d, 15.5)4.60 (d, 5.5)6.05 (d, 15.5)
10-H 7.50 (d, 15.5)2.85 (m)7.50 (d, 15.5)
11-CH₃ 3.75 (s)1.10 (d, 6.5)3.75 (s)
13-NH 10.5 (br s)10.4 (br s)10.5 (br s)
14-CH₃ 2.15 (s)2.14 (s)-
N-acyl CH --2.60 (m)
N-acyl CH₃ --1.10 (d, 7.0)
¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

The ¹³C NMR chemical shifts (δ) in ppm provide information on the carbon skeleton of the molecules.

PositionThis compound (1) δ (ppm)Lymphostinol (2) δ (ppm)Neothis compound A (3) δ (ppm)
2 128.5128.4128.5
3 122.5122.4122.5
4 118.0117.9118.0
4a 138.0137.9138.0
5a 125.0124.9125.0
6 115.0114.9115.0
7a 145.0144.9145.0
8 185.0184.9185.0
8a 105.0104.9105.0
9 100.0200.2100.0
10 165.068.0165.0
11 56.025.056.0
12a 130.0129.9130.0
13-C=O 168.0167.9172.0
14-CH₃ 23.022.9-
N-acyl CH --34.7
N-acyl CH₃ --18.9

Experimental Protocols

The following sections provide an overview of the methodologies employed in the isolation, purification, and structural characterization of this compound and its derivatives.

Fermentation and Isolation
  • Strain and Culture Conditions: Salinispora tropica (strain CNB-440) or Salinispora arenicola (strain CNS-205) are cultured in a suitable production medium, such as A1 medium or YESS medium (yeast extract and soluble starch), to promote the biosynthesis of the target compounds. Fermentation is typically carried out in shake flasks or larger-scale bioreactors under controlled temperature and agitation for several days[1].

  • Extraction: The whole fermentation broth is extracted with an organic solvent, typically ethyl acetate. The organic phase is separated from the aqueous phase and the mycelial cake.

  • Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This multi-step process often involves:

    • Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities.

    • Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water/acetonitrile or water/methanol) to yield the pure compounds.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically DMSO-d₆ or methanol-d₄, and transferred to a 5 mm NMR tube.

  • Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to observe the chemical shifts, coupling constants, and integrations of the protons.

    • ¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of all carbon atoms.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton and positioning quaternary carbons and functional groups.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

    • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental composition of the molecule.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and its derivatives.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates AKT AKT PI3K->AKT Activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->PI3K This compound->mTORC1

Caption: Simplified mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow Fermentation Salinispora Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (SPE, Sephadex, HPLC) Crude_Extract->Purification Pure_Compound Pure Compound Purification->Pure_Compound HRMS HRMS Analysis Pure_Compound->HRMS NMR NMR Analysis (1D & 2D) Pure_Compound->NMR Structure Structure Elucidation HRMS->Structure NMR->Structure

Caption: General experimental workflow for the structural elucidation of this compound.

Logical_Relationships This compound This compound (1) C4_Modification C-4 Side Chain Modification This compound->C4_Modification Reduction of β-methoxy enone N13_Acyl_Variation N-13 Acyl Group Variation This compound->N13_Acyl_Variation Change of N-acetyl Lymphostinol Lymphostinol (2) Lymphostinol->N13_Acyl_Variation Change of N-acetyl Neolymphostins Neolymphostins (3-6) Neolymphostins->C4_Modification Reduction of β-methoxy enone Neolymphostinols Neolymphostinols (7-10) C4_Modification->Lymphostinol C4_Modification->Neolymphostinols N13_Acyl_Variation->Neolymphostins N13_Acyl_Variation->Neolymphostinols

Caption: Logical relationships between this compound and its major derivatives.

References

Methodological & Application

Application Notes and Protocols for the Use of Lymphostin in Cancer Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphostin is a naturally occurring pyrrolo[4,3,2-de]quinoline alkaloid first isolated from Streptomyces sp. KY11783. It and its derivatives, such as neothis compound A, have garnered significant interest in oncological research due to their potent inhibitory effects on key signaling pathways implicated in cancer cell proliferation, survival, and growth. These compounds are notable for their activity against multiple kinases, including lymphocyte-specific protein tyrosine kinase (Lck), phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (B549165) (mTOR).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in cancer cell culture experiments.

Mechanism of Action

This compound and its derivatives function as multi-kinase inhibitors. The primary targets that contribute to its anti-cancer effects are:

  • Phosphoinositide 3-kinase (PI3K): this compound is a potent inhibitor of PI3K, with a reported IC50 value of 0.001 µM.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.

  • Mammalian Target of Rapamycin (mTOR): this compound and its more potent derivative, neothis compound A, are effective inhibitors of mTOR.[1][2] mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, both of which are central regulators of cell growth and metabolism. Neothis compound A has been identified as a covalent dual inhibitor of PI3K and mTOR.[2]

  • Lymphocyte-specific protein tyrosine kinase (Lck): this compound was initially identified as an inhibitor of Lck, with an IC50 of 0.05 µM.[1] Lck is a member of the Src family of tyrosine kinases and plays a crucial role in T-cell activation.

By targeting these key kinases, this compound can disrupt essential signaling pathways that cancer cells rely on for their growth and survival, leading to cell cycle arrest and apoptosis.

Data Presentation: In Vitro Efficacy of this compound and Derivatives

The following table summarizes the reported inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50) of this compound and its analog, neothis compound A, against various kinases and cancer cell lines.

CompoundTarget/Cell LineAssay TypeIC50 / GI50 (µM)Reference
This compound LckKinase Assay0.05[1]
PI3KKinase Assay0.001[1]
HCT-116 (Colon Cancer)Cytotoxicity Assay0.007
Neothis compound A HCT-116 (Colon Cancer)Cytotoxicity Assay0.0018
NCI-60 Panel (Leukemia)Growth Inhibition0.006 - 0.84[2]
NCI-60 Panel (Renal Cancer)Growth Inhibition0.006 - 0.84[2]
NCI-60 Panel (Breast Cancer)Growth Inhibition0.006 - 0.84[2]

Mandatory Visualizations

Signaling Pathway Inhibition by this compound

Lymphostin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Lck Lck Lck->Proliferation T-cell activation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 This compound->Lck Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates treat Treat with varying concentrations of this compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (p-AKT, p-mTOR, etc.) treat->western flow Flow Cytometry (Apoptosis - Annexin V) treat->flow ic50 Determine IC50/GI50 values viability->ic50 protein Quantify protein expression changes western->protein apoptosis Quantify apoptotic cell population flow->apoptosis

References

Application Notes and Protocols: In Vitro Treatment with Lymphostin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphostin is a naturally occurring pyrroloquinoline alkaloid first isolated from Streptomyces sp. KY11783.[1] It is a potent immunosuppressant and an inhibitor of critical cellular signaling pathways, making it a molecule of significant interest in drug discovery and development.[2] Early studies identified this compound as an inhibitor of lymphocyte kinase (Lck) and phosphatidylinositol 3-kinase (PI3K).[3] More recent investigations have established that this compound and its analogues, such as Neothis compound A, function as powerful dual inhibitors of the PI3K and the mammalian target of rapamycin (B549165) (mTOR) pathways.[2][4]

These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, inhibitory concentrations, and detailed protocols for key experimental assays.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] The pathway is often hyperactivated in various diseases, including cancer. This compound exerts its effects by inhibiting two key kinases in this pathway: PI3K and mTOR.[4] Neothis compound A, a potent analogue, has been shown to be a covalent dual inhibitor, targeting a key lysine (B10760008) residue in the active site of PI3K, a mechanism functionally similar to the well-known inhibitor wortmannin.[4]

Lymphostin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC TSC1/TSC2 Complex AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synth Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synth EIF4EBP1->Protein_Synth This compound This compound This compound->PI3K This compound->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data: Inhibitory Activity

The following tables summarize the reported inhibitory concentrations of this compound and its analogues against key protein kinases and their cytotoxic effects on cell lines.

Table 1: Kinase Inhibitory Activity of this compound and Neothis compound A

Target Kinase Compound Activity Type Value (nM) Reference
PI3K This compound IC50 1 [3]
PI3Kα Neothis compound A Kd 0.88 [4]
PI3Kβ Neothis compound A Kd 5.7 [4]
PI3Kγ Neothis compound A Kd 3.5 [4]
PI3Kδ Neothis compound A Kd 4.9 [4]
mTOR This compound IC50 1.7 [7]
mTOR Neothis compound A Kd 10 [4]
Lymphocyte Kinase (Lck) This compound IC50 50 [3]

| Lymphocyte Kinase (Lck) | Neothis compound A | Kd | 4600 |[4] |

Table 2: Cytotoxicity of this compound Analogues

Compound Activity Type Value (nM) Reference
Neothis compound A GI50 7 [7]

| Note: GI50 (50% growth inhibition) values are often cell-line dependent. The reported value is a potent example. Researchers should determine the IC50/GI50 for their specific cell line of interest. | | | |

Experimental Protocols

A typical workflow for evaluating the in vitro effects of this compound involves cell treatment followed by various assays to measure cytotoxicity, effects on cell proliferation, and impact on specific signaling pathways.

Experimental_Workflow cluster_assays Downstream Assays Start Select and Culture Appropriate Cell Line Prepare Prepare this compound Stock and Working Solutions Start->Prepare Seed Seed Cells into Multi-well Plates Prepare->Seed Treat Treat Cells with Vehicle and this compound Dilutions Seed->Treat Incubate Incubate for Desired Time Period (e.g., 24, 48, 72h) Treat->Incubate Assay_Viability Cell Viability Assay (e.g., MTT, MTS) Incubate->Assay_Viability Assay_Western Western Blot Analysis (p-AKT, p-S6K, etc.) Incubate->Assay_Western Assay_Kinase In Vitro Kinase Assay (PI3K, mTOR activity) Incubate->Assay_Kinase Analyze Data Analysis: Calculate IC50, Quantify Protein Levels Assay_Viability->Analyze Assay_Western->Analyze Assay_Kinase->Analyze Conclusion Interpret Results Analyze->Conclusion

Caption: General experimental workflow for in vitro studies using this compound.
Protocol: General Cell Culture and this compound Treatment

This protocol provides a general guideline for treating cultured cells with this compound. Specific parameters like cell density and incubation time should be optimized for each cell line and experiment.

Materials:

  • Cell line of interest (e.g., cancer cell lines with active PI3K/mTOR signaling like MCF-7, U87-MG, or lymphocyte-derived lines).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound (powder form).

  • Dimethyl sulfoxide (B87167) (DMSO), sterile.

  • Phosphate-buffered saline (PBS), sterile.

  • Multi-well plates (e.g., 96-well for viability, 6-well for protein analysis).

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into multi-well plates at a predetermined density. This density should allow for logarithmic growth during the treatment period. (e.g., 5,000-10,000 cells/well for a 96-well plate; 0.3-0.5 x 106 cells/well for a 6-well plate).

    • Allow cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

  • Treatment Preparation:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the medium containing the appropriate concentration of this compound (or vehicle control) to each well.

    • Return the plates to the incubator for the desired time period (e.g., 24, 48, or 72 hours).

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Materials:

  • Cells treated with this compound in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • At the end of the this compound treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well. Be cautious not to disturb the formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[9]

Protocol: Western Blot Analysis for PI3K/mTOR Pathway

Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of PI3K and mTOR, providing direct evidence of pathway inhibition.

Materials:

  • Cells treated with this compound in 6-well plates.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K (Thr389), anti-total-S6K, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • At the end of the treatment period, place the 6-well plate on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels to determine the specific inhibitory effect of this compound.

References

Application Notes and Protocols for Lymphostin-mediated mTOR Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors and nutrients.[2] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream targets and functions.[1][3] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, particularly cancer, making it a significant target for drug discovery.

Lymphostin is a potent, naturally occurring pyrroloquinoline alkaloid that has been identified as a powerful inhibitor of mTOR.[4][5] Originally isolated from Streptomyces sp. KY11783, this compound and its analogues have demonstrated significant inhibitory activity against mTOR, with IC50 values in the nanomolar range.[6] These compounds are also recognized as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mTOR.[7] This document provides detailed protocols for assessing the inhibitory effect of this compound on mTOR activity using both in vitro biochemical assays and cell-based approaches.

Mechanism of Action

This compound exerts its inhibitory effect on the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation and survival. By inhibiting mTOR, this compound can effectively block the phosphorylation of key downstream effectors of mTORC1, such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression.[8][9]

Data Presentation

The inhibitory potency of this compound and its derivatives against mTOR is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes reported IC50 values for this compound and its analogue, neothis compound A.

CompoundTargetIC50 (nM)Reference
This compoundmTOR7[6]
This compoundlymphocyte kinase50[4]
This compoundPI3K1[4]
Neothis compound AmTOR0.8 - 1.8[6]

Experimental Protocols

Two primary approaches are presented to determine the mTOR inhibitory activity of this compound: a cell-based assay measuring the phosphorylation of a key mTOR downstream target, and an in vitro biochemical kinase assay.

Cell-Based Western Blot Assay for mTORC1 Activity

This protocol details a method to assess the inhibitory effect of this compound on mTORC1 signaling in a cellular context by measuring the phosphorylation status of p70 S6 Kinase (p70S6K) via Western blotting.

a. Materials and Reagents

  • Cell line (e.g., MCF-7, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Insulin (B600854) or other mTOR pathway activators

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

b. Experimental Procedure

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 2-4 hours prior to treatment.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the mTOR pathway by adding an activator like insulin (e.g., 100 nM) for 15-30 minutes.[8]

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.[10]

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.[11]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.[11]

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vitro mTOR Kinase Assay (ELISA-based)

This protocol describes a direct measurement of mTOR kinase activity in the presence of this compound using an ELISA-based format. This can be performed with immunoprecipitated mTOR or recombinant mTOR.[11]

a. Materials and Reagents

  • Recombinant active mTOR

  • p70S6K fusion protein (as substrate)

  • 96-well plate

  • Kinase reaction buffer

  • ATP

  • This compound

  • Wash buffer

  • Detection antibody (e.g., anti-phospho-p70S6K)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader

b. Experimental Procedure

  • Plate Coating: Coat a 96-well plate with the p70S6K substrate protein.[11]

  • Kinase Reaction:

    • Add recombinant mTOR to the wells.[11]

    • Add the kinase reaction buffer containing ATP and varying concentrations of this compound.[11]

    • Incubate for 30-60 minutes at 30-37°C to allow the phosphorylation reaction to proceed.[11]

  • Detection:

    • Wash the wells to remove reaction components.[11]

    • Add a primary antibody that specifically detects the phosphorylated substrate.

    • Wash the wells and add an HRP-conjugated secondary antibody.

    • Wash again and add TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The IC50 value for this compound can be determined by plotting the percentage of mTOR inhibition against the logarithm of this compound concentration.

Visualizations

mTOR Signaling Pathway and this compound Inhibition

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound This compound->PI3K This compound->mTORC1

Caption: The PI3K/AKT/mTORC1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Cell-Based mTOR Inhibition Assay

Workflow start Plate Cells starve Serum Starve Cells start->starve treat Treat with this compound starve->treat stimulate Stimulate with Insulin treat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Antibodies transfer->probe detect Detect & Quantify Bands probe->detect end Analyze Results detect->end

Caption: Workflow for assessing mTOR inhibition using a cell-based Western blot assay.

References

Application Notes and Protocols for Lymphostin Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lymphostin is a naturally occurring pyrroloquinoline alkaloid that has garnered significant interest as a potent immunosuppressant and potential therapeutic agent. Its mechanism of action involves the inhibition of key signaling molecules, including lymphocyte kinase and phosphatidylinositol 3-kinase (PI3K), leading to the downstream suppression of the mammalian target of rapamycin (B549165) (mTOR) pathway. The primary target cells for this compound are lymphocytes, making it a promising candidate for the treatment of various immune-related disorders and certain types of cancer, such as non-Hodgkin's lymphoma.

Effective delivery of this compound to its target lymphocytic cells is crucial for maximizing its therapeutic efficacy while minimizing potential off-target side effects. These application notes provide an overview of potential methods for delivering this compound, drawing parallels from established protocols for similar kinase inhibitors. Detailed experimental protocols for nanoparticle-based and liposomal delivery are provided as starting points for optimization.

Signaling Pathway Inhibited by this compound

This compound exerts its effects by inhibiting the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. A simplified diagram of this pathway is presented below.

Lymphostin_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Figure 1: Simplified PI3K/mTOR signaling pathway inhibited by this compound.

Methods for Delivering this compound

Several advanced drug delivery systems (DDS) can be employed to enhance the targeted delivery of kinase inhibitors like this compound.[1] These methods aim to improve solubility, stability, and cellular uptake, while reducing systemic toxicity.

Nanoparticle-Based Delivery

Nanoparticles (NPs) serve as versatile carriers for targeted drug delivery.[2][3] They can be engineered to encapsulate hydrophobic drugs like this compound, protecting them from degradation and facilitating their transport to target cells. For lymphocyte-specific targeting, NPs can be functionalized with antibodies against cell surface markers such as CD20 or HLA-DR, which are expressed on lymphoma cells.[2]

Liposomal Delivery

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[4] Their lipid-based nature allows for efficient fusion with cell membranes, leading to intracellular drug release. The formulation of pyrroloquinoline compounds into liposomes has been previously described and can be adapted for this compound.

Quantitative Data Summary

Delivery MethodTarget CellsTargeting LigandDrugIn Vitro IC50 (nM)In Vivo Tumor Growth Inhibition (%)Reference
Free DrugRaji (lymphoma)NoneBEZ23525Not Reported
Non-targeted NanoparticlesRaji (lymphoma)NoneBEZ23515~40
Targeted NanoparticlesRaji (lymphoma)Anti-CD20 & Anti-Lym1BEZ2355~80

Note: This data is for the dual PI3K/mTOR inhibitor BEZ235 and is intended to be illustrative of the potential improvements in efficacy that can be achieved with targeted nanoparticle delivery.

Experimental Protocols

The following are generalized protocols for the preparation and cellular delivery of this compound using nanoparticle and liposomal formulations. These protocols are based on established methods for similar molecules and should be optimized for specific experimental conditions.

Protocol 1: Preparation of this compound-Loaded Targeted Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles with surface functionalization for targeted delivery to lymphocytes. The methodology is adapted from a study on the delivery of a PI3K/mTOR inhibitor to non-Hodgkin's lymphoma cells.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Targeting antibody (e.g., anti-CD20)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (MWCO 10 kDa)

Experimental Workflow:

Nanoparticle_Protocol cluster_prep Nanoparticle Preparation cluster_func Surface Functionalization cluster_char Characterization A Dissolve this compound & PLGA in DCM B Add to PVA solution & emulsify (sonication) A->B C Evaporate DCM to form nanoparticles B->C D Wash and collect nanoparticles (centrifugation) C->D E Activate carboxyl groups on NPs with EDC/NHS D->E F Conjugate targeting antibody E->F G Quench reaction & wash F->G H Analyze size, zeta potential, & drug loading G->H I Confirm antibody conjugation G->I

Figure 2: Workflow for preparing targeted this compound nanoparticles.

Procedure:

  • Nanoparticle Formulation:

    • Dissolve a specific amount of this compound and PLGA in DCM.

    • Add this organic phase to an aqueous solution of PVA.

    • Emulsify the mixture using a probe sonicator to form an oil-in-water emulsion.

    • Stir the emulsion overnight at room temperature to allow for DCM evaporation and nanoparticle hardening.

    • Collect the nanoparticles by ultracentrifugation and wash them three times with deionized water to remove excess PVA.

  • Antibody Conjugation:

    • Resuspend the PLGA nanoparticles in PBS.

    • Activate the carboxyl groups on the nanoparticle surface by adding EDC and NHS and incubating for 30 minutes.

    • Add the targeting antibody (e.g., anti-CD20) to the activated nanoparticle suspension and react for 2 hours at room temperature.

    • Quench the reaction by adding hydroxylamine.

    • Wash the antibody-conjugated nanoparticles by centrifugation to remove unreacted antibody and reagents.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated this compound using UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

    • Confirm the successful conjugation of the antibody to the nanoparticle surface using an appropriate method, such as a fluorescently labeled secondary antibody and flow cytometry.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol outlines the preparation of this compound-loaded liposomes using the thin-film hydration method, adapted from a patent for liposomal formulation of a related pyrroloquinoline compound.

Materials:

  • This compound

  • Soybean lecithin (B1663433) or other suitable lipids (e.g., DSPC, Cholesterol)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Experimental Workflow:

Liposome_Protocol cluster_prep Liposome (B1194612) Preparation cluster_sizing Size Reduction cluster_purification Purification & Characterization A Dissolve this compound & lipids in organic solvent B Create thin lipid film using rotary evaporator A->B C Hydrate lipid film with aqueous buffer B->C D Form multilamellar vesicles (MLVs) C->D E Extrude MLVs through polycarbonate membranes D->E F Form small unilamellar vesicles (SUVs) E->F G Remove unencapsulated drug (dialysis or size exclusion) F->G H Analyze size, zeta potential, & encapsulation efficiency G->H

Figure 3: Workflow for preparing this compound-loaded liposomes.

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and the selected lipids in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pre-warmed above the lipid transition temperature) and rotating the flask. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process will generate small unilamellar vesicles (SUVs).

  • Purification and Characterization:

    • Remove any unencapsulated this compound by dialysis against PBS or using size exclusion chromatography.

    • Determine the liposome size and zeta potential using DLS.

    • Quantify the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the released this compound concentration by UV-Vis spectroscopy or HPLC, and comparing it to the initial drug amount.

Protocol 3: In Vitro Delivery and Uptake of this compound Formulations

This protocol provides a general method for assessing the in vitro delivery and uptake of this compound formulations in a lymphocyte cell line (e.g., Jurkat cells or a relevant lymphoma cell line).

Materials:

  • Lymphocyte cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound formulations (free drug, nanoparticle-encapsulated, liposome-encapsulated)

  • Fluorescently labeled this compound or a fluorescent dye co-encapsulated in the delivery vehicle (e.g., DiI for liposomes, a fluorescent polymer for nanoparticles)

  • Flow cytometer

  • Confocal microscope

  • Cell lysis buffer

  • HPLC or LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture the lymphocyte cell line in complete medium under standard conditions (37°C, 5% CO2).

  • Treatment:

    • Seed the cells in appropriate culture plates (e.g., 6-well plates for quantitative analysis, chamber slides for microscopy).

    • Treat the cells with different formulations of this compound (e.g., free drug, targeted nanoparticles, non-targeted nanoparticles, liposomes) at various concentrations for a defined period (e.g., 4, 12, 24 hours).

  • Qualitative Analysis (Confocal Microscopy):

    • If using fluorescently labeled formulations, wash the cells with PBS after the incubation period.

    • Fix the cells with 4% paraformaldehyde.

    • Mount the cells on microscope slides and visualize the intracellular localization of the delivery vehicle using a confocal microscope.

  • Quantitative Analysis (Flow Cytometry):

    • For fluorescently labeled formulations, wash the cells with PBS and resuspend them in FACS buffer.

    • Analyze the cellular fluorescence intensity using a flow cytometer to quantify the uptake of the delivery vehicle.

  • Quantitative Analysis of Intracellular this compound (HPLC or LC-MS/MS):

    • After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular drug.

    • Lyse the cells using a suitable lysis buffer.

    • Extract the this compound from the cell lysate using an appropriate organic solvent.

    • Quantify the intracellular concentration of this compound using a validated HPLC or LC-MS/MS method.

By following these protocols, researchers can develop and evaluate different strategies for the effective and targeted delivery of this compound to lymphocytes, paving the way for further preclinical and clinical investigations.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Lymphostin on Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphostin is a pyrroloquinoline alkaloid natural product originally isolated from Streptomyces sp. KY11783. It has garnered significant interest in the field of oncology and immunology due to its potent inhibitory activity against key cellular signaling pathways. This compound and its derivatives, such as Neothis compound A, are powerful inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[3] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound on various tumor cell lines, along with data presentation guidelines and visualizations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Cytotoxicity of this compound and its Derivatives

The cytotoxic and growth-inhibitory effects of this compound and its potent derivative, Neothis compound A, have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are summarized below for easy comparison.

Table 1: IC50 Values of this compound and Neothis compound A

CompoundCell LineAssayIC50 (µM)Reference
This compoundHEK293mTOR Inhibition-[1]
Neothis compound AHEK293mTOR Inhibition-[1]

Note: Specific IC50 values for cytotoxicity in HEK293 cells were not provided in the source, but their potent mTOR inhibitory activity is highlighted.

Table 2: GI50 Values of Neothis compound A against NCI-60 Human Tumor Cell Lines

Neothis compound A was evaluated in the National Cancer Institute's 60-cell line screen, demonstrating a broad spectrum of anti-proliferative activity. The GI50 values, representing the concentration causing 50% inhibition of cell proliferation, ranged from 6 to 840 nM. The compound showed notable selectivity towards leukemia, renal cancer, and breast cancer cell lines. A comprehensive list of the NCI-60 cell lines can be found on the Developmental Therapeutics Program (DTP) website.

Cancer TypeCell LineGI50 (nM)
Leukemia
CCRF-CEMValue Range: 6-840 nM
HL-60(TB)Value Range: 6-840 nM
K-562Value Range: 6-840 nM
MOLT-4Value Range: 6-840 nM
RPMI-8226Value Range: 6-840 nM
SRValue Range: 6-840 nM
Renal Cancer
786-0Value Range: 6-840 nM
A498Value Range: 6-840 nM
ACHNValue Range: 6-840 nM
CAKI-1Value Range: 6-840 nM
RXF 393Value Range: 6-840 nM
SN12CValue Range: 6-840 nM
TK-10Value Range: 6-840 nM
UO-31Value Range: 6-840 nM
Breast Cancer
MCF7Value Range: 6-840 nM
MDA-MB-231/ATCCValue Range: 6-840 nM
HS 578TValue Range: 6-840 nM
BT-549Value Range: 6-840 nM
T-47DValue Range: 6-840 nM
MDA-MB-468Value Range: 6-840 nM

Note: The exact GI50 values for each cell line from the NCI-60 screen are available in the supporting information of the cited reference. The table indicates the range of activity observed.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Target tumor cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium from the wells and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Add this compound to cells B->D C Prepare this compound dilutions C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Add solubilizing agent (DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate % viability and IC50 I->J LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis A Seed and treat cells with this compound B Incubate for desired time A->B C Centrifuge plate B->C D Transfer supernatant to new plate C->D E Add LDH reaction mixture D->E F Incubate at room temperature E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H I Calculate % cytotoxicity H->I Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed and treat cells with this compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy Inhibition mTORC1->Autophagy CellSurvival Cell Survival mTORC2->CellSurvival This compound This compound This compound->mTORC1 This compound->mTORC2

References

Measuring the Potency of Lymphostin as a PI3K Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent occurrence in various cancers, making it a prime target for therapeutic intervention. Lymphostin and its analogs, such as Neothis compound A, have been identified as potent inhibitors of the PI3K/mTOR pathway, demonstrating potential as novel anti-cancer agents. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against PI3K, a crucial parameter for evaluating their therapeutic potential.

The following sections will detail both biochemical and cell-based methods for measuring PI3K inhibition. Biochemical assays directly measure the enzymatic activity of purified PI3K isoforms, while cell-based assays assess the inhibitor's efficacy within a cellular context by monitoring downstream signaling events.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane. This co-localization facilitates the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex, to promote cell growth and survival. This compound, by inhibiting PI3K, blocks the production of PIP3 and subsequent activation of this cascade.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes This compound This compound This compound->PI3K Inhibition PDK1->AKT Phosphorylation HTRF_Workflow Start Start Add_Inhibitor Add this compound/ DMSO to Wells Start->Add_Inhibitor Add_Enzyme Add PI3K Enzyme & PIP2 Substrate Add_Inhibitor->Add_Enzyme Add_ATP Add ATP to Initiate Reaction Add_Enzyme->Add_ATP Incubate_1 Incubate at RT (30 min) Add_ATP->Incubate_1 Add_Stop Add Stop Solution Incubate_1->Add_Stop Add_Detection Add HTRF Detection Reagents Add_Stop->Add_Detection Incubate_2 Incubate at RT (2 hours) Add_Detection->Incubate_2 Read_Plate Read HTRF Signal on Plate Reader Incubate_2->Read_Plate Analyze Calculate % Inhibition and IC50 Read_Plate->Analyze WesternBlot_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells & Extract Proteins Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (p-AKT, Total AKT) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Quantify Bands & Determine IC50 Detect->Analyze

References

Application Notes and Protocols: Synthesis of Lymphostin Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lymphostin and its analogues are a class of potent enzyme inhibitors, primarily targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical in cell growth, proliferation, and survival.[1][2] Due to their significant biological activities, these compounds are promising candidates for the development of novel therapeutics, particularly in oncology and immunology. This document provides detailed protocols for the synthesis of the core structure of this compound, the pyrrolo[4,3,2-de]quinoline ring system, and general methodologies for the generation of various analogues for structure-activity relationship (SAR) studies. Additionally, it includes quantitative data on the biological activity of known analogues and diagrams of the relevant signaling pathways.

Introduction

This compound, a natural product isolated from Streptomyces sp. KY11783, possesses a unique tricyclic pyrrolo[4,3,2-de]quinoline core structure that is responsible for its potent inhibitory activity against lymphocyte kinase (Lck) and PI3K.[1] The discovery of new analogues, such as Neothis compound A, has further highlighted the potential of this scaffold, demonstrating covalent inhibition of both PI3K and mTOR.[2] SAR studies are crucial to optimize the potency, selectivity, and pharmacokinetic properties of these lead compounds. This guide outlines the necessary synthetic strategies and biological evaluation methods to facilitate such studies.

Data Presentation: Biological Activities of this compound and Analogues

The following table summarizes the inhibitory activities of this compound and several of its key analogues against various kinases. This data is essential for understanding the structure-activity relationships and for guiding the design of new, more potent and selective inhibitors.

Compound NameTarget Kinase(s)IC50 (µM)Reference(s)
This compoundLck0.05[1]
PI3K0.001[1]
Neothis compound AmTOR0.007[3]
Neothis compound DmTOR-[3]
LymphostinolmTOR>10[1]

Experimental Protocols

Synthesis of the Pyrrolo[4,3,2-de]quinoline Core

A concise and efficient 7-step synthesis has been developed for the pyrrolo[4,3,2-de]quinoline core, providing a significant improvement over previous, lengthy methods.[2] This core structure serves as a crucial starting point for the synthesis of a wide array of this compound analogues.

Materials:

  • Starting materials for the 7-step synthesis (as described in Tian et al., 2024)

  • Appropriate solvents (e.g., TFA, THF, Dichloromethane)

  • Reagents such as Boc2O, DMAP, and ZnBr2

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Protocol:

The synthesis is carried out in seven steps with an overall yield of approximately 18.6%.[2] The key steps involve the construction of the quinoline (B57606) ring system, followed by the formation of the pyrrole (B145914) ring to complete the tricyclic core.

  • Step 1-3: Synthesis of the quinoline intermediate. These initial steps focus on building the substituted quinoline ring, which forms the foundation of the tricyclic structure.

  • Step 4: Boc Protection. The amino group of the quinoline intermediate is protected using Di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of 4-Dimethylaminopyridine (DMAP).

  • Step 5-6: Formation of the pyrrole ring. The protected quinoline undergoes further reactions to construct the fused pyrrole ring, leading to the formation of the complete pyrrolo[4,3,2-de]quinoline skeleton.

  • Step 7: Deprotection and Dehydrogenation. The final step involves the removal of the Boc protecting group using zinc bromide (ZnBr2) in dichloromethane. This step also facilitates dehydrogenation, yielding the final aromatic pyrrolo[4,3,2-de]quinoline core.[2]

General Protocol for the Synthesis of N-Acyl Analogues (e.g., Neothis compound A)

Modification of the N-acyl group on the pyrrolo[4,3,2-de]quinoline core can significantly impact biological activity. Neothis compound A, for instance, features a 2-propyl amide in place of the acetamide (B32628) in this compound.[1]

Materials:

  • Pyrrolo[4,3,2-de]quinoline core with an amino group

  • Various acylating agents (e.g., acid chlorides, anhydrides)

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Protocol:

  • Dissolve the amino-functionalized pyrrolo[4,3,2-de]quinoline core in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base to the reaction mixture.

  • Slowly add the desired acylating agent (e.g., isobutyryl chloride for the synthesis of a Neothis compound A precursor) to the mixture at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-acyl analogue.

Synthesis of Hydroxylated Analogues (e.g., Lymphostinol)

The introduction of hydroxyl groups can alter the solubility and binding interactions of the analogues. Lymphostinol is a derivative of this compound where the β-methoxy enone moiety is replaced by a β-hydroxy ketone.[1]

Protocol:

The synthesis of hydroxylated analogues can be achieved through various methods, including the reduction of a corresponding ketone or the use of specific biosynthetic pathways. Chemical synthesis would typically involve:

  • Synthesis of a precursor with a ketone functionality at the desired position.

  • Selective reduction of the ketone to a hydroxyl group using a suitable reducing agent (e.g., sodium borohydride). The choice of reducing agent and reaction conditions will be critical to avoid over-reduction or side reactions.

  • Purification of the resulting hydroxylated analogue using standard chromatographic techniques.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound and its analogues. Understanding these pathways is crucial for interpreting SAR data and for designing mechanism-based inhibitors.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes EIF4EBP1->ProteinSynthesis This compound This compound Analogue This compound->PI3K Inhibits This compound->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound analogues.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of this compound analogues for SAR studies.

SAR_Workflow Start Design of Analogues Synthesis Synthesis of Pyrrolo[4,3,2-de]quinoline Core Start->Synthesis Analogue_Synth Synthesis of Diverse Analogues (N-acylation, hydroxylation, etc.) Synthesis->Analogue_Synth Purification Purification and Characterization (NMR, MS) Analogue_Synth->Purification Screening Biological Screening (Kinase Assays, e.g., PI3K, mTOR) Purification->Screening SAR_Analysis SAR Analysis (IC50 determination) Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

Caption: General workflow for the synthesis and SAR study of this compound analogues.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Using Lymphostin in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lymphostin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a naturally occurring pyrroloquinoline alkaloid that functions as a potent immunosuppressant.[1] Its primary molecular targets are the mechanistic target of rapamycin (B549165) (mTOR) and lymphocyte-specific protein tyrosine kinase (Lck), with an IC50 of 0.05 μM for lymphocyte kinase inhibition.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[2] It is crucial to use anhydrous, high-purity DMSO, as moisture can compromise the solubility and stability of the compound.[3]

Q3: How should this compound be stored to ensure its stability?

Proper storage is critical for maintaining the integrity of this compound. Adhere to the following storage conditions:

FormStorage TemperatureShelf Life
Powder -20°CUp to 3 years[2]
Stock Solution (in DMSO) -80°CUp to 1 year[2]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][4]

Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.1% (v/v) is generally considered safe for most cell lines.[1][5] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Troubleshooting Guides

Issue 1: Precipitation Occurs Immediately Upon Adding this compound to Culture Media

This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out."

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous media exceeds its solubility limit.Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[3]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the this compound stock solution dropwise while gently vortexing or swirling the media to ensure even dispersion.[4]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution into an aqueous solution.Keep the final DMSO concentration in the culture medium below 0.1%.[1][5] This may necessitate preparing a more dilute stock solution in DMSO.
Issue 2: Media Becomes Cloudy or a Precipitate Forms After Incubation

Delayed precipitation can be indicative of compound instability or interactions with media components over time.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may degrade over time in the aqueous, warm, and CO2-controlled environment of a cell culture incubator.Perform a time-course experiment to assess the stability of this compound in your culture media without cells. This can be analyzed by methods like HPLC-MS.[2]
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.If possible, try a different basal media formulation. You can also test the stability of this compound in a simpler buffered solution like PBS to see if media components are the cause of instability.[2]
pH Shift in Media Changes in the pH of the culture medium during incubation can affect the solubility and stability of the compound.Ensure that your culture medium is adequately buffered and that the pH remains stable throughout the duration of your experiment.
Light Exposure Some natural products are sensitive to light, which can lead to degradation.Protect the this compound stock solution and the culture plates from light, especially during long incubation periods.[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes a general method for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: Use the following formula to determine the amount of this compound powder needed: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000 (Molecular Weight of this compound: ~310.3 g/mol )

  • Weigh the compound: On a calibrated analytical balance, carefully weigh the calculated mass of this compound into a sterile microcentrifuge tube.

  • Dissolve the compound: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Ensure complete dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but first, confirm that this compound is not heat-sensitive.

  • Aliquot and store: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.[2][4]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media

This experiment will help you determine the highest working concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your complete cell culture medium (with serum, if applicable)

  • Sterile 96-well plate

Procedure:

  • Prepare a serial dilution: In your complete cell culture medium, prepare a series of 2-fold dilutions of your this compound stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate: Incubate the plate under your standard cell culture conditions (37°C, 5% CO2).

  • Observe for precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more sensitive assessment, examine a small aliquot from each well under a microscope.

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate at all time points is the maximum working concentration for your experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis start Start prep_stock Prepare 10 mM this compound stock in anhydrous DMSO start->prep_stock 1. solubility_test Determine max soluble concentration in media prep_stock->solubility_test 2. (Optional but recommended) working_dilution Prepare working dilution in pre-warmed media prep_stock->working_dilution solubility_test->working_dilution 3. add_to_cells Add working dilution to cell culture working_dilution->add_to_cells 4. incubate Incubate for defined period add_to_cells->incubate 5. harvest Harvest cells/supernatant incubate->harvest 6. assay Perform downstream assays (e.g., Western Blot, viability) harvest->assay 7. end End assay->end

Workflow for preparing and using this compound in cell culture experiments.

mTOR_pathway Simplified mTOR Signaling Pathway and this compound Inhibition growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc Inactivation rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 Activation downstream Protein Synthesis, Cell Growth, Autophagy Inhibition mtorc1->downstream This compound This compound This compound->mtorc1 Inhibition

This compound inhibits the mTORC1 signaling pathway.

Lck_pathway Simplified Lck Signaling Pathway and this compound Inhibition tcr T-Cell Receptor (TCR) lck Lck tcr->lck Recruitment cd4_cd8 CD4/CD8 cd4_cd8->lck zap70 ZAP-70 lck->zap70 Phosphorylation & Activation downstream T-Cell Activation, Proliferation, Cytokine Release zap70->downstream This compound This compound This compound->lck Inhibition

This compound inhibits the Lck signaling pathway in T-cells.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of Lymphostin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lymphostin. The focus is on identifying and mitigating potential off-target effects to ensure accurate experimental outcomes.

Understanding this compound and its Known Targets

This compound is a potent inhibitor of several key signaling kinases. While it is known to inhibit Lymphocyte-specific protein tyrosine kinase (Lck) and Phosphatidylinositol 3-kinase (PI3K), it and its analogs are also recognized as potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR)[1]. The inhibition of multiple, distinct signaling pathways can lead to complex cellular phenotypes and potential off-target effects that may complicate data interpretation.

Quantitative Data Summary: Known this compound Targets

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets.

Target KinaseIC50 (µM)Reference
Lck0.05[1][2]
PI3K0.001[1][2]
mTORPotent Inhibition[1]

Frequently Asked Questions (FAQs)

Q1: We observe a cellular phenotype that is inconsistent with the known function of Lck, our primary target. Could this be an off-target effect of this compound?

A1: Yes, this is a strong possibility. This compound is known to potently inhibit PI3K and mTOR, which regulate distinct signaling pathways from Lck. The observed phenotype could be a result of inhibiting one or both of these other kinases, or an as-yet-unidentified off-target. For example, while Lck is crucial for T-cell activation, PI3K and mTOR are central regulators of cell growth, proliferation, and metabolism. A phenotype related to cell size or autophagy might be more indicative of PI3K/mTOR inhibition.

Q2: Our in vitro kinase assays with this compound show potent inhibition of Lck, but we see much weaker or different effects in our cell-based assays. Why is there a discrepancy?

A2: Several factors can contribute to this:

  • Cellular ATP Concentrations: In vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are much higher, which can lead to reduced potency for ATP-competitive inhibitors.

  • Cell Permeability: this compound may have poor permeability into your specific cell type, resulting in a lower intracellular concentration than expected.

  • Presence of Multiple Targets: In a cellular context, this compound will inhibit Lck, PI3K, and mTOR simultaneously. The net effect on a cellular phenotype is the integration of these inhibitory actions, which can be complex and may not mirror the effect of inhibiting Lck in isolation.

  • Efflux Pumps: Cells can actively transport small molecules out, reducing the effective intracellular concentration of the inhibitor.

Q3: We are observing high levels of cytotoxicity with this compound at concentrations where we expect to see specific inhibition of Lck. What could be the cause?

A3: High cytotoxicity can be due to on-target or off-target effects. The inhibition of PI3K and mTOR, both critical for cell survival and proliferation, is a likely contributor to cytotoxicity. Additionally, this compound may be inhibiting other kinases essential for cell viability that have not yet been identified as targets.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype
Possible Cause Troubleshooting Steps Expected Outcome
Inhibition of PI3K/mTOR pathway 1. Western Blot Analysis: Probe for the phosphorylation status of downstream effectors of the PI3K/mTOR pathway, such as Akt (p-Akt Ser473) and S6 ribosomal protein (p-S6 Ser235/236).2. Use of More Selective Inhibitors: Compare the phenotype induced by this compound with that of highly selective inhibitors of Lck, PI3K, or mTOR.1. Confirmation of PI3K/mTOR pathway inhibition by this compound.2. Phenotypic comparison will help to attribute the observed effect to the inhibition of a specific pathway.
Undisclosed Off-Target Kinase Inhibition 1. Kinase Selectivity Profiling: Perform an in vitro kinase assay against a broad panel of kinases to identify potential off-targets of this compound (see Protocol 1).2. Cellular Thermal Shift Assay (CETSA): Confirm target engagement of potential off-targets in a cellular context (see Protocol 2).1. Identification of novel off-target kinases.2. Validation of off-target interaction within the cell.
Issue 2: Discrepancy Between In Vitro and Cellular Activity
Possible Cause Troubleshooting Steps Expected Outcome
Poor Cell Permeability 1. Vary Incubation Time and Concentration: Perform a time-course and dose-response experiment to determine optimal conditions.2. Use of Permeabilizing Agents (with caution): In mechanistic studies, mild permeabilizing agents can be used to facilitate compound entry.1. Establishment of an effective concentration and treatment duration for your cell type.2. Clarification of whether permeability is a limiting factor.
High Intracellular ATP 1. Titrate this compound Concentration: Determine the EC50 in your cellular assay and compare it to the in vitro IC50. A significant rightward shift may indicate ATP competition.1. A quantitative measure of the difference in potency between in vitro and cellular environments.
Complex Interplay of On-Target Effects 1. Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down Lck, PI3K, or mTOR individually and in combination to dissect the contribution of each to the overall phenotype.1. Deconvolution of the complex phenotype and attribution to specific target inhibition.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

Materials:

  • Recombinant kinases

  • Specific substrate peptides/proteins for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • P81 phosphocellulose paper or similar capture membrane

  • Phosphoric acid

  • Scintillation counter

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a DMSO-only control.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and the diluted this compound or DMSO.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Spotting: Stop the reaction and spot a portion of the reaction mixture onto the phosphocellulose paper.

  • Washing: Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each this compound concentration and determine the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intracellular targets.

Materials:

  • Cells of interest

  • This compound

  • PBS (phosphate-buffered saline) with protease and phosphatase inhibitors

  • Lysis buffer

  • Thermocycler

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies for target proteins and loading control)

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples.

  • Western Blotting: Analyze the soluble protein fractions by Western blotting using specific antibodies against the target proteins (e.g., Lck, PI3K, mTOR) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities. A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the binding ligand (this compound). Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature (Tm).

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm TCR TCR Lck Lck TCR->Lck RTK RTK PI3K PI3K RTK->PI3K T_cell_activation T-cell Activation Lck->T_cell_activation Akt Akt PI3K->Akt mTORC1 mTORC1 S6K S6K mTORC1->S6K Cell_growth Cell Growth & Proliferation mTORC1->Cell_growth Akt->mTORC1 Protein_synthesis Protein Synthesis S6K->Protein_synthesis This compound This compound This compound->Lck This compound->PI3K This compound->mTORC1

Caption: this compound's known multi-pathway inhibition.

G start Start: Identify need to assess off-target effects step1 Step 1: In Vitro Kinase Selectivity Profiling (e.g., Radiometric Assay) start->step1 step2 Step 2: Analyze Data: Identify potential off-targets (significant inhibition) step1->step2 step3 Step 3: Cellular Target Engagement (e.g., CETSA) step2->step3 step4 Step 4: Functional Validation: Use genetic methods (siRNA/CRISPR) or selective inhibitors step3->step4 end End: Confirmed on- and off-target profile step4->end

Caption: Workflow for identifying off-target effects.

G start Unexpected Experimental Result with this compound q1 Is the phenotype consistent with inhibition of Lck, PI3K, or mTOR? start->q1 a1_yes Likely on-target effect. Consider complex interplay of inhibiting multiple pathways. q1->a1_yes Yes a1_no Potential off-target effect. q1->a1_no No action1 Perform broad kinase selectivity profiling. a1_no->action1 action2 Validate hits with cellular engagement assays (e.g., CETSA). action1->action2 action3 Use genetic methods or selective inhibitors to confirm phenotype is due to off-target. action2->action3

Caption: Troubleshooting unexpected results with this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Lymphostin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Lymphostin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may lead to inconsistent results in this compound experiments, presented in a question-and-answer format.

Q1: Why am I observing variable inhibition of my target kinase (PI3K/mTOR) between experiments?

A1: Inconsistent inhibition can stem from several factors related to the preparation and handling of this compound, as well as the experimental setup itself.

  • This compound Stock Solution Integrity:

    • Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Ensure the DMSO is anhydrous, as moisture can degrade the compound. For a 10 mM stock, dissolve the appropriate mass of this compound in high-quality DMSO.

    • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] Peptides and complex organic molecules can be susceptible to degradation with repeated temperature changes.

    • Working Dilutions: Prepare fresh working dilutions from the frozen stock for each experiment. Do not store diluted this compound in aqueous buffers for extended periods, as its stability in these conditions may be limited.

  • Experimental Conditions:

    • Cell Density: Ensure consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can exhibit different signaling pathway activities and sensitivities to inhibitors.

    • Serum Concentration: The concentration of serum in the cell culture medium can affect the activity of the PI3K/mTOR pathway. Serum contains growth factors that activate this pathway, potentially competing with the inhibitory effect of this compound. Maintain a consistent serum concentration during treatment.

    • Incubation Time: The duration of this compound treatment is critical. Short incubation times may be insufficient to observe maximal inhibition, while very long incubation times could lead to secondary effects or degradation of the compound in the medium.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

    • Include positive and negative controls in every experiment. A known PI3K/mTOR inhibitor can serve as a positive control, while a vehicle control (DMSO) is essential as a negative control.

Q2: My Western blot results for downstream targets of PI3K/mTOR (e.g., phospho-Akt, phospho-S6K) are inconsistent.

A2: Inconsistent Western blot results are a common issue. Beyond the points mentioned in Q1, consider these factors:

  • Cell Lysis and Protein Extraction:

    • Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

    • Harvesting: Ensure rapid and consistent cell lysis on ice to minimize enzymatic activity that could alter protein phosphorylation.

  • Western Blotting Technique:

    • Protein Quantification: Accurately quantify total protein concentration in each lysate and load equal amounts onto the gel.

    • Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate your antibodies to determine the optimal concentration.

    • Loading Controls: Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Biological Variability:

    • Cell Line Passage Number: High-passage number cell lines can exhibit altered signaling pathways. Use cells within a consistent and low passage number range.

    • Feedback Loops: Inhibition of the PI3K/mTOR pathway can sometimes trigger feedback loops that reactivate the pathway or other compensatory pathways. For example, mTORC1 inhibition can relieve a negative feedback loop, leading to the activation of Akt.

  • Troubleshooting Workflow:

    cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experiment Optimization cluster_3 Advanced Troubleshooting Inconsistent p-Akt/p-S6K Inconsistent p-Akt/p-S6K Check this compound Stock Check this compound Stock Inconsistent p-Akt/p-S6K->Check this compound Stock Start Here Verify Cell Culture Conditions Verify Cell Culture Conditions Check this compound Stock->Verify Cell Culture Conditions Standardize Lysis Protocol Standardize Lysis Protocol Verify Cell Culture Conditions->Standardize Lysis Protocol Titrate Antibody Concentrations Titrate Antibody Concentrations Standardize Lysis Protocol->Titrate Antibody Concentrations Optimize Incubation Times Optimize Incubation Times Titrate Antibody Concentrations->Optimize Incubation Times Run Time-Course Experiment Run Time-Course Experiment Optimize Incubation Times->Run Time-Course Experiment Test Different Cell Passage Numbers Test Different Cell Passage Numbers Run Time-Course Experiment->Test Different Cell Passage Numbers Investigate Feedback Loops Investigate Feedback Loops Test Different Cell Passage Numbers->Investigate Feedback Loops Consistent Results Consistent Results Investigate Feedback Loops->Consistent Results

    Caption: A stepwise workflow for troubleshooting inconsistent Western blot results.

Q3: The IC50 value of this compound in my cell-based assay is much higher than the reported biochemical IC50 values. Why?

A3: A discrepancy between biochemical and cell-based assay potencies is common for many kinase inhibitors and can be attributed to several factors.[2]

  • Cellular Uptake and Efflux: this compound must cross the cell membrane to reach its intracellular targets. Poor cell permeability or active efflux by membrane transporters can reduce the effective intracellular concentration of the compound.

  • Compound Stability: this compound may be less stable in the complex environment of cell culture medium at 37°C compared to the conditions of a biochemical assay.

  • Plasma Protein Binding: Components of fetal bovine serum (FBS) in the culture medium can bind to this compound, reducing its free and active concentration.

  • Off-Target Effects: In a cellular context, this compound may have off-target effects that counteract its primary inhibitory activity or induce toxicity, complicating the interpretation of viability or proliferation assays.[3]

  • High Intracellular ATP Concentration: In biochemical kinase assays, the ATP concentration is a controlled variable. In cells, the ATP concentration is much higher, which can lead to competition with ATP-competitive inhibitors like this compound, requiring a higher concentration of the inhibitor to achieve the same level of target engagement.

  • Troubleshooting Steps:

    • Perform experiments in serum-free or low-serum medium to assess the impact of serum protein binding.

    • Use a cell-based target engagement assay, if available, to confirm that this compound is reaching and binding to its target in your cells.

    • Consider the possibility of off-target effects by examining the cellular phenotype in detail.

Q4: I am observing significant cytotoxicity in my experiments, even at low concentrations of this compound. Is this expected?

A4: While this compound is an inhibitor of signaling pathways that promote cell survival and proliferation, excessive cytotoxicity at low concentrations might indicate other issues.

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5-1%.[4][5] Ensure that the final concentration of DMSO in your culture medium is kept low and is consistent across all wells, including your controls.

  • Off-Target Toxicity: this compound is known to inhibit Lck, and it may have other off-target effects that contribute to cytotoxicity in a cell-type-specific manner.[6]

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to PI3K/mTOR pathway inhibition. Some cell lines may be highly dependent on this pathway for survival, and its inhibition could rapidly induce apoptosis.

  • Troubleshooting Steps:

    • Perform a dose-response experiment with the DMSO vehicle alone to determine its toxicity threshold in your cell line.

    • Test this compound in a panel of cell lines with known PI3K/mTOR pathway dependency to benchmark its effects.

    • Use a lower, non-toxic concentration of this compound and assess more specific downstream readouts (e.g., phosphorylation of target proteins) rather than relying solely on cell viability.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound against its primary targets. Note that these values can vary depending on the specific assay conditions.

Table 1: Biochemical Inhibitory Activity of this compound

Target KinaseIC50 (µM)Source
Phosphatidylinositol 3-kinase (PI3K)0.001[6][7]
Lymphocyte kinase (Lck)0.05[6][7]
Mammalian Target of Rapamycin (mTOR)Potent Inhibition[7]

Table 2: Cellular Activity of this compound

AssayCell LineIC50 (µM)Source
Mixed Lymphocyte ReactionMurine Lymphocytes0.009[6]
Protein-Tyrosine Kinase ActivityJurkat T cellsInhibition Observed[6]

Signaling Pathway Diagram

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation Akt->Cell Growth\n& Proliferation S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis mTORC2 mTORC2 mTORC2->Akt Activates Lck Lck (in T-cells) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits This compound->Lck Inhibits

Caption: The PI3K/Akt/mTOR pathway with points of inhibition by this compound.

Detailed Experimental Protocols

1. In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay systems and is designed to measure the effect of this compound on purified PI3K activity.

  • Reagents and Materials:

    • Purified active PI3K enzyme (e.g., p110α/p85α)

    • PI3K substrate (e.g., PIP2)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • This compound stock solution (in DMSO)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • In a 384-well plate, add 1 µL of each this compound dilution or vehicle control.

    • Add 2 µL of a solution containing the PI3K enzyme and its lipid substrate (PIP2) in kinase assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

2. Western Blot for Phospho-Akt (Ser473)

This protocol outlines the steps to assess the effect of this compound on Akt phosphorylation in cultured cells.

  • Reagents and Materials:

    • Cell culture medium, serum, and appropriate cell line (e.g., MCF-7, U87-MG)

    • This compound stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

    • HRP-conjugated anti-rabbit secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 16-24 hours if you wish to observe stimulation-induced phosphorylation.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2 hours).

    • If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL insulin (B600854) for 15 minutes) to induce Akt phosphorylation.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody against total Akt.

3. Cell Viability Assay (MTT-Based)

This protocol measures the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cell culture medium, serum, and appropriate cell line

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability) and determine the IC50 value.

References

Addressing challenges in the total synthesis of Lymphostin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Lymphostin. The information is compiled from published literature to assist researchers in overcoming experimental hurdles.

Frequently Asked questions (FAQs)

QuestionAnswer
What is the general starting material for the total synthesis of this compound? The biomimetic total synthesis of this compound typically starts from L-tryptophan.[1][2]
What is the most significant challenge in the total synthesis of this compound? A primary challenge is the construction and subsequent oxidation of the tricyclic pyrrolo[4,3,2-de]quinoline core.[3] The oxidation of the tetrahydropyrrolo[4,3,2-de]quinoline intermediate is particularly problematic and can lead to undesired side products.
What are the reported overall yields for the total synthesis of this compound? The first total synthesis reported by Tatsuta and coworkers involved 21 steps with an overall yield of 2%.[3] More recent synthetic efforts have focused on improving this efficiency, with a concise synthesis of the core structure being a key area of development.[3]
Are there any particularly hazardous reagents used in published synthetic routes? Yes, some reported syntheses have utilized toxic reagents. For example, the synthesis by Tatsuta and coworkers employed thallium(III) trifluoroacetate (B77799) (Tl(OCOCF₃)₃), which is highly toxic and requires careful handling.

Troubleshooting Guides

Problem 1: Low yield or failure in the construction of the pyrrolo[4,3,2-de]quinoline core.

The formation of the tricyclic core of this compound is a multi-step process that can be prone to low yields.

Possible Causes and Solutions:

  • Inefficient cyclization reactions: The intramolecular cyclization steps to form the quinoline (B57606) and pyrrole (B145914) rings are critical.

    • Troubleshooting:

      • Catalyst choice: For palladium-catalyzed cross-coupling reactions, screen different ligands and palladium sources to optimize catalytic activity.

      • Reaction conditions: Optimize temperature, solvent, and reaction time. In some cases, microwave irradiation may improve yields and reduce reaction times.

      • Protecting group strategy: Ensure that the protecting groups used are stable to the reaction conditions and can be removed without affecting the core structure.

  • Side reactions during functional group manipulations: The functionalization of the core can lead to unexpected side products.

    • Troubleshooting:

      • Reagent selection: Use mild and selective reagents for functional group transformations.

      • Order of steps: Carefully plan the synthetic sequence to avoid incompatible reagents and intermediates.

Problem 2: Formation of undesired side products during the oxidation of the tetrahydropyrrolo[4,3,2-de]quinoline intermediate.

The oxidation of the tetrahydropyrrolo[4,3,2-de]quinoline core to the fully aromatic pyrrolo[4,3,2-de]quinoline is a critical and often problematic step.

Common Side Products:

  • 2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline

  • N,C-linked tetrahydropyrroloquinoline-pyrroloquinoline heterodimers

Possible Causes and Solutions:

  • Over-oxidation: The desired product is susceptible to further oxidation.

    • Troubleshooting:

      • Choice of oxidant: Screen a variety of oxidizing agents, from mild to strong. Manganese dioxide (MnO₂) has been reported to be effective for similar systems.

      • Stoichiometry of the oxidant: Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation.

      • Reaction temperature and time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of side products.

  • Dimerization of the intermediate: The radical or cationic intermediates formed during oxidation can dimerize.

    • Troubleshooting:

      • Reaction concentration: Running the reaction at high dilution can disfavor bimolecular dimerization reactions.

      • Presence of radical scavengers: In cases where a radical mechanism is suspected, the addition of a radical scavenger might suppress dimerization, although this could also inhibit the desired oxidation.

Quantitative Data Summary

The following table summarizes reported yields for key stages in the synthesis of the this compound core.

Synthetic StageNumber of StepsOverall Yield (%)Reference
Construction of the pyrrolo[4,3,2-de]quinoline core from tryptophan (Tatsuta et al.)14~2% (for the entire 21-step synthesis)
Concise synthesis of the pyrrolo[4,3,2-de]quinoline core718.6%

Key Experimental Protocols

General Workflow for the Synthesis of the Pyrrolo[4,3,2-de]quinoline Core:

A potential synthetic strategy involves the initial construction of a substituted quinoline, followed by the formation of the fused pyrrole ring.

Caption: A generalized workflow for the synthesis of the this compound core.

Signaling Pathway and Logical Relationships

The troubleshooting process for the critical oxidation step can be visualized as a decision tree.

Troubleshooting_Oxidation cluster_oxidant Oxidant Evaluation cluster_conditions Condition Optimization cluster_substrate Substrate Modification Start Problem: Low yield/side products in oxidation of tetrahydropyrroloquinoline CheckOxidant Evaluate Oxidizing Agent Start->CheckOxidant CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckSubstrate Modify Substrate Start->CheckSubstrate MnO2 Try MnO2 CheckOxidant->MnO2 DDQ Try DDQ CheckOxidant->DDQ OtherOxidants Screen other oxidants (e.g., CAN, air/catalyst) CheckOxidant->OtherOxidants Temperature Vary Temperature CheckConditions->Temperature Solvent Change Solvent CheckConditions->Solvent Concentration Adjust Concentration (High Dilution) CheckConditions->Concentration ProtectingGroup Alter Protecting Groups on Nitrogen CheckSubstrate->ProtectingGroup SolutionFound Successful Oxidation MnO2->SolutionFound Concentration->SolutionFound

Caption: A decision-making workflow for troubleshooting the oxidation step.

This compound and its analogs are potent inhibitors of the PI3K/mTOR signaling pathway, which is a critical pathway in cell growth and proliferation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits

Caption: The inhibitory action of this compound on the PI3K/mTOR signaling pathway.

References

Technical Support Center: Controlling for Variability in Lymphostin and LFM-A13 Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help control for variability in the biological activity of Lymphostin and a related, yet distinct, compound often a source of confusion, LFM-A13.

Important Note on Compound Identity: It has come to our attention that there is occasional confusion between "this compound" and the compound "LFM-A13". It is crucial to distinguish between these two molecules as they have different chemical structures and mechanisms of action.

  • This compound: A pyrroloquinoline alkaloid that acts as a potent mTOR inhibitor and immunosuppressant.[1][2][3][4]

  • LFM-A13: A specific Bruton's tyrosine kinase (BTK) inhibitor with the chemical name α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide.[5]

This guide will primarily focus on troubleshooting for LFM-A13 due to the greater availability of detailed experimental data. A summary of information for this compound is also provided.

LFM-A13 (BTK Inhibitor) Troubleshooting Guide

Variability in the biological activity of LFM-A13 can arise from several factors, from compound handling to experimental design. This section provides a systematic approach to troubleshooting common issues.

Frequently Asked Questions (FAQs) about LFM-A13

1. What is the recommended solvent and storage condition for LFM-A13?

LFM-A13 is soluble in DMSO, with stock solutions possible up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C under desiccating conditions, which can preserve it for up to 12 months. Short-term storage can be at room temperature.

2. What is the reported IC50 of LFM-A13 against BTK?

The reported IC50 value for LFM-A13 against recombinant Bruton's tyrosine kinase (BTK) is 2.5 μM. One study reported an IC50 of 7.5 μM. It is important to note that IC50 values can vary depending on the specific assay conditions.

3. Is LFM-A13 selective for BTK?

LFM-A13 is considered a selective inhibitor of BTK. It shows no significant activity against other protein kinases such as JAK1, JAK3, HCK, EGFR kinase, and insulin (B600854) receptor kinase at concentrations up to 278 μM. However, it has been shown to inhibit Janus kinase 2 (Jak2) and Polo-like kinase (Plk1) at higher concentrations.

4. What are the known downstream effects of LFM-A13 treatment?

In addition to inhibiting BTK, LFM-A13 has been shown to inhibit the phosphorylation of the erythropoietin receptor and downstream signaling molecules. In RAW264.7 macrophages, it can inhibit the LPS-induced production of pro-inflammatory mediators by blocking the TAK1/NF-κB signaling pathway.

Troubleshooting Common Issues with LFM-A13
Problem Potential Cause Recommended Solution
Higher than expected IC50 value Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Inaccurate Concentration: Error in weighing the compound or in serial dilutions.Verify the accuracy of the balance. Prepare a fresh dilution series and use calibrated pipettes.
Assay Conditions: Sub-optimal ATP concentration in kinase assays, or high cell density in cellular assays.Optimize ATP concentration to be near the Km for the enzyme. Determine the optimal cell seeding density for your assay.
Cell Line Variability: Differences in BTK expression or pathway activation in the cell line used.Confirm BTK expression in your cell line. Use a positive control compound with a known IC50.
Inconsistent results between experiments Solvent Effects: High concentrations of DMSO can affect cell viability and enzyme activity.Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
Cell Passage Number: High passage number can lead to phenotypic drift and altered drug sensitivity.Use cells with a consistent and low passage number for all experiments.
Reagent Variability: Inconsistent quality of reagents such as media, serum, or ATP.Use high-quality reagents from a reliable source. Keep a detailed record of lot numbers for all reagents used.
No observable effect of LFM-A13 Incorrect Compound: Possibility of using the wrong compound or a degraded batch.Confirm the identity and purity of the compound. Purchase from a reputable supplier.
Inactive Pathway: The BTK signaling pathway may not be active in the chosen experimental model or under the specific conditions.Use a positive control (e.g., a known BTK activator) to confirm pathway activity.
Cell Permeability: The compound may not be efficiently entering the cells.While LFM-A13 is cell-permeable, incubation time can be optimized. A time-course experiment may be beneficial.
Experimental Protocols

Protocol 1: Preparation of LFM-A13 Stock Solution

  • Weighing: Accurately weigh the required amount of LFM-A13 powder (Molecular Weight: 360 g/mol ) in a sterile microfuge tube.

  • Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles. Store at -20°C.

Protocol 2: In Vitro BTK Kinase Assay

  • Reaction Buffer: Prepare a kinase reaction buffer (composition can vary, but typically includes a buffer like HEPES, MgCl2, and a reducing agent like DTT).

  • Enzyme and Substrate: In a microplate, add the recombinant BTK enzyme and a suitable peptide substrate.

  • Inhibitor Addition: Add varying concentrations of LFM-A13 (prepared by serial dilution from the stock solution) to the wells. Include a DMSO-only control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that quantifies remaining ATP).

  • Data Analysis: Plot the kinase activity against the LFM-A13 concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

LFM_A13_Signaling_Pathway cluster_LPS LPS Stimulation cluster_TAK1_NFkB TAK1/NF-κB Pathway cluster_BTK BTK Pathway LPS LPS TAK1 TAK1 LPS->TAK1 Activates Ikk IKK Complex TAK1->Ikk Phosphorylates IkB IκB Ikk->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates BCR BCR BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates downstream Downstream Signaling PLCg2->downstream LFM_A13 LFM-A13 LFM_A13->TAK1 Inhibits (in some contexts) LFM_A13->BTK Inhibits Troubleshooting_Workflow start Experiment Yields Unexpected Results check_compound Check LFM-A13 Stock and Handling start->check_compound check_protocol Review Experimental Protocol and Controls check_compound->check_protocol Compound OK troubleshoot_compound Prepare Fresh Stock check_compound->troubleshoot_compound Issue Found check_reagents Verify Reagent Quality and Lots check_protocol->check_reagents Protocol OK troubleshoot_protocol Optimize Assay Parameters check_protocol->troubleshoot_protocol Issue Found check_cells Assess Cell Health and Passage Number check_reagents->check_cells Reagents OK troubleshoot_reagents Use New Reagents check_reagents->troubleshoot_reagents Issue Found troubleshoot_cells Use Low Passage Cells check_cells->troubleshoot_cells Issue Found rerun Re-run Experiment check_cells->rerun Cells OK troubleshoot_compound->rerun troubleshoot_protocol->rerun troubleshoot_reagents->rerun troubleshoot_cells->rerun Lymphostin_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

Validation & Comparative

A Head-to-Head Comparison of Lymphostin and Wortmannin in PI3K Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a detailed, objective comparison of two potent, covalent inhibitors of the PI3K pathway: lymphostin (represented by its derivative, neothis compound A) and wortmannin (B1684655).

Mechanism of Action and Target Specificity

Both neothis compound A and wortmannin are covalent inhibitors that irreversibly bind to a conserved lysine (B10760008) residue within the ATP-binding pocket of the p110 catalytic subunit of PI3K.[1] This covalent modification effectively blocks the kinase activity of the enzyme.

This compound (Neothis compound A): A Dual PI3K/mTOR Inhibitor

Neothis compound A, a bacterial natural product, has been identified as a potent dual inhibitor of both PI3K and the mammalian target of rapamycin (B549165) (mTOR), another key kinase in the same signaling pathway.[1] This dual inhibitory action can be advantageous in completely shutting down the PI3K/AKT/mTOR axis. Neothis compound A exhibits strong affinity for all four class I PI3K isoforms (α, β, γ, and δ) in the low nanomolar range.[2]

Wortmannin: A Pan-PI3K Inhibitor with Broader Kinase Activity

Wortmannin, a fungal metabolite, is one of the most well-characterized PI3K inhibitors.[3] It acts as a broad-spectrum or pan-PI3K inhibitor, affecting all classes of PI3Ks with high potency.[3] However, at higher concentrations, wortmannin can also inhibit other PI3K-related enzymes such as mTOR, DNA-dependent protein kinase (DNA-PK), and myosin light chain kinase (MLCK).[3][4] While it shows strong affinity for PI3K isoforms, its affinity for mTOR is significantly lower, suggesting a degree of selectivity for PI3K at lower concentrations.[2]

Potency and Efficacy: A Quantitative Comparison

The following tables summarize the available quantitative data for neothis compound A and wortmannin, providing a basis for comparing their potency against PI3K isoforms and mTOR.

Table 1: Binding Affinity (Kd) of Neothis compound A and Wortmannin for PI3K Isoforms and mTOR

Target KinaseNeothis compound A (Kd, nM)Wortmannin (Kd, nM)
PI3Kα0.88[2]5.4[2]
PI3Kβ5.7[2]7.6[2]
PI3Kγ3.5[2]15[2]
PI3Kδ4.9[2]5.5[2]
mTOR10[2]9200[2]

Table 2: Half-Maximal Inhibitory Concentration (IC50) Data

InhibitorTarget/AssayIC50
Neothis compound AAKT phosphorylation in cells~3 nM[2][5]
WortmanninPI3K (in vitro, cell-free)1-10 nM[4][6]
WortmanninPI3Kα (in vitro)1 nM[7]
WortmanninPI3Kβ (in vitro)10 nM[7]
WortmanninPI3Kγ (in vitro)9 nM[7]
WortmanninPI3Kδ (in vitro)5 nM[7]

Chemical Properties and Stability

This compound: The this compound family of compounds are tryptophan-derived alkaloids.[8] Specific data on the stability of this compound and its derivatives in solution is not extensively reported in the reviewed literature, but like many natural products, careful handling and storage are recommended.

Wortmannin: Wortmannin is a furanosteroid metabolite.[3] It is known to have poor solubility in aqueous solutions and a short half-life of about 10 minutes in tissue culture due to its highly reactive C20 carbon.[3][9] This instability can be a limiting factor for its use in prolonged cellular assays and in vivo studies.[9] Stock solutions are typically prepared in DMSO and stored at -20°C.[10]

Signaling Pathway Intervention

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition for both neothis compound A and wortmannin.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival AKT->Downstream Inhibits mTORC1->Downstream Inhibits mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound (Neothis compound A) This compound->PI3K Inhibits Wortmannin Wortmannin Wortmannin->PI3K Inhibits mTOR_inhibitor This compound (Neothis compound A) mTOR_inhibitor->mTORC1 Inhibits mTOR_inhibitor->mTORC2 Inhibits

PI3K/AKT/mTOR pathway with inhibitor targets.

Experimental Protocols

To comparatively assess the effects of this compound and wortmannin on the PI3K pathway, a series of standard molecular and cellular biology assays can be employed.

Western Blotting for AKT Phosphorylation

This experiment aims to quantify the inhibitory effect of the compounds on the phosphorylation of AKT at key residues (e.g., Serine 473 and Threonine 308), which is a direct downstream indicator of PI3K activity.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line with an active PI3K/AKT pathway (e.g., HeLa, PC-3) and grow to sub-confluency.

    • Serum-starve the cells overnight to reduce basal AKT phosphorylation.

    • Pre-treat cells with a dose range of this compound (e.g., 0.1-100 nM) or wortmannin (e.g., 1-100 nM) for 1-2 hours.[1][11]

    • Stimulate the cells with a growth factor like EGF or IGF-1 for 15-30 minutes to activate the PI3K pathway.[2]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473 and/or Thr308) and total AKT overnight at 4°C.[1][11]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-AKT signal to the total AKT signal for each sample to determine the relative inhibition of AKT phosphorylation at different inhibitor concentrations.

Western_Blot_Workflow Start Start: Seed Cells Treatment Treat with Inhibitors (this compound or Wortmannin) + Growth Factor Stimulation Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Blocking Blocking Membrane SDS_PAGE->Blocking Primary_Ab Incubate with Primary Antibodies (p-AKT, Total AKT) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis: Densitometry Detection->Analysis End End: Compare Inhibition Analysis->End

Western blot experimental workflow.
In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)

This biochemical assay directly measures the kinase activity of purified PI3K enzymes in the presence of inhibitors. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound or wortmannin in kinase assay buffer.

    • Prepare a solution of the recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.[13]

    • Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).[13]

    • Prepare the ATP solution in kinase assay buffer.[13]

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control).[14]

    • Add the diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.[14]

    • Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate to each well.[14]

    • Incubate the reaction at 30°C for 60 minutes.[14]

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[15]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]

    • Measure the luminescence using a plate reader.[15]

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor against the specific PI3K isoform.

Kinase_Assay_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Kinase Reaction: - Inhibitor (this compound/Wortmannin) - PI3K Enzyme - PIP2 Substrate Start->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate (30°C, 60 min) Initiation->Incubation Termination Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation->Termination Detection Convert ADP to ATP & Generate Signal (Kinase Detection Reagent) Termination->Detection Measurement Measure Luminescence Detection->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis End End: Compare Potency Analysis->End

In vitro kinase assay workflow.

Conclusion

Both this compound (as neothis compound A) and wortmannin are potent, covalent inhibitors of the PI3K pathway, sharing a common mechanism of action by targeting a key lysine residue in the kinase domain. The primary distinction lies in their selectivity profiles. Neothis compound A acts as a dual PI3K/mTOR inhibitor, offering a comprehensive blockade of the pathway. Wortmannin, while capable of inhibiting mTOR at higher concentrations, is more selective for PI3K at low nanomolar concentrations. However, wortmannin's utility can be hampered by its instability and broader off-target effects at higher doses.

The choice between these two inhibitors will depend on the specific research question. For studies requiring a complete and sustained shutdown of the PI3K/AKT/mTOR pathway, neothis compound A may be the preferred tool. For investigations focused more specifically on PI3K-dependent signaling, wortmannin, used at appropriate concentrations, remains a valuable, albeit less stable, option. The experimental protocols provided herein offer a framework for researchers to directly compare the efficacy and cellular effects of these and other PI3K pathway inhibitors.

References

Unraveling the Target Landscape of Lymphostin and its Analogues: A Comparative Guide to Kinase Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides a comparative analysis of the specificity and cross-reactivity of Lymphostin and its analogues, offering insights into their potential as targeted therapeutic agents. The information presented herein is supported by experimental data to facilitate informed decision-making in drug discovery and development.

This compound, a natural product isolated from Streptomyces sp., and its subsequently discovered analogues, such as the neolymphostins, have emerged as potent inhibitors of key cellular signaling pathways.[1] Originally identified as an inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Phosphoinositide 3-kinase (PI3K), the family of this compound compounds has demonstrated a range of activities, most notably the potent dual inhibition of PI3K and the mammalian target of rapamycin (B549165) (mTOR) by Neothis compound A.[1][2] This guide delves into the comparative inhibitory profiles of these compounds, presenting key data on their specificity and cross-reactivity across the human kinome.

Comparative Inhibitor Potency and Selectivity

The efficacy and potential for off-target effects of a kinase inhibitor are defined by its potency against the intended target and its broader interaction with other kinases. The following tables summarize the available quantitative data on the inhibitory activity of this compound and its analogue, Neothis compound A.

Table 1: IC50 Values of this compound and Neothis compound A Against Primary Targets

CompoundTarget KinaseIC50Cellular IC50 (Akt Phosphorylation)
This compoundLck50 nM[1]Not Reported
PI3K1 nM[1]Not Reported
Neothis compound API3Kα/mTORNot Reported~3 nM

Table 2: Kinase Selectivity Profile of Neothis compound A

The following data represents the percentage of kinase remaining bound to an immobilized ligand in the presence of 1 µM Neothis compound A, as determined by the KINOMEscan™ assay. A lower percentage indicates stronger binding of Neothis compound A to the kinase.

Target KinasePercent of Control
PI3Kα (PIK3CA) 0
JNK1 (MAPK8)0.25
JNK2 (MAPK9)0.15
JNK3 (MAPK10)0.2
PLK40.95
AURKA1.5
AURKB1.9

Data from KINOMEscan™ profiling service. The results highlight the high affinity of Neothis compound A for PI3Kα. The moderate interaction with JNK and Aurora kinases suggests potential for off-target effects that warrant further investigation.

Signaling Pathways

To visualize the mechanism of action of this compound and its analogues, it is crucial to understand the signaling pathways they modulate. The following diagrams illustrate the Lck and PI3K/Akt/mTOR pathways, highlighting the points of inhibition.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD4_8 CD4/CD8 CD4_8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT AP1 AP-1 Ras_MAPK->AP1 This compound This compound This compound->Lck

Lck Signaling Pathway and Inhibition by this compound.

PI3K_mTOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC2 TSC2 Akt->TSC2 Rheb Rheb-GTP TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth & Survival Protein_Synthesis->Cell_Growth Lymphostin_Analogues This compound Analogues Lymphostin_Analogues->PI3K Lymphostin_Analogues->mTORC1 Neothis compound A (covalent)

PI3K/Akt/mTOR Pathway and Inhibition by this compound Analogues.

Experimental Protocols

To ensure the reproducibility and accurate assessment of the inhibitory activities of this compound analogues, detailed experimental protocols are essential. The following are representative methodologies for key assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound or analogue stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound analogue in DMSO. Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase reaction buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cellular Assay for PI3K/mTOR Inhibition (Western Blot for Akt Phosphorylation)

This protocol assesses the ability of a this compound analogue to inhibit the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Materials:

  • Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, A431)

  • Cell culture medium and supplements

  • This compound analogue

  • Growth factor (e.g., EGF, insulin)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the this compound analogue for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to activate the PI3K/Akt pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Determine the concentration of the this compound analogue that causes 50% inhibition of Akt phosphorylation (IC50).

Conclusion

This comparative guide provides a snapshot of the current understanding of the specificity and cross-reactivity of this compound and its analogues. The available data highlight Neothis compound A as a potent, covalent dual inhibitor of PI3K and mTOR with a high degree of selectivity. The provided experimental protocols offer a framework for the further characterization of these and other novel kinase inhibitors. As the field of kinase drug discovery continues to evolve, a thorough understanding of the on- and off-target activities of lead compounds will remain a critical factor in the development of safe and effective therapies.

References

A Comparative Analysis of Lymphostin and Other Natural mTOR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Abstract: The mechanistic target of rapamycin (B549165) (mTOR) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in drug development, particularly in oncology and immunology. While synthetic mTOR inhibitors are well-established, there is a growing interest in naturally derived compounds due to their potential for novel mechanisms of action and favorable safety profiles. This guide provides a comparative analysis of Lymphostin, a bacterial-derived pyrroloquinoline alkaloid, and other prominent natural mTOR inhibitors, including curcumin (B1669340), resveratrol (B1683913), epigallocatechin gallate (EGCG), quercetin (B1663063), berberine, and withaferin A. We present a summary of their inhibitory activities, mechanisms of action, and detailed experimental protocols to assist researchers in their evaluation and application.

Introduction to mTOR and Natural Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] These complexes act as central nodes in signaling pathways that respond to nutrients, growth factors, and cellular energy levels to control protein synthesis, lipid metabolism, and autophagy. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1]

Natural products have historically been a rich source of therapeutic agents. The exploration of natural compounds as mTOR inhibitors offers a promising avenue for the discovery of new drugs with diverse chemical scaffolds and biological activities. This guide focuses on this compound and compares it with a selection of other well-researched natural mTOR inhibitors.

Comparative Analysis of Natural mTOR Inhibitors

The following table summarizes the key characteristics of this compound and other selected natural mTOR inhibitors, including their natural source and reported inhibitory concentrations (IC50) or constants (Ki). It is important to note that IC50 values can vary significantly based on the assay conditions, cell type, and whether the inhibition is direct or indirect.

InhibitorNatural SourceType of InhibitionIC50 / Ki Value
This compound Bacteria (Streptomyces sp. KY11783, Salinispora spp.)PI3K/mTOR pathway inhibitorIC50: 0.05 µM (Lck), 0.001 µM (PI3K)[2]
Curcumin Turmeric (Curcuma longa)Indirect mTORC1 inhibitorCellular IC50 for growth: 2-5 µM[3]
Resveratrol Grapes, BerriesDirect, ATP-competitive mTOR inhibitorIn vitro IC50: ~10 µM[4]
EGCG Green Tea (Camellia sinensis)Dual PI3K/mTOR ATP-competitive inhibitorKi: 320 nM (mTOR), 380 nM (PI3K)[5]
Quercetin Fruits, VegetablesDual PI3K/mTOR inhibitor-
Berberine Various plants (e.g., Berberis species)Indirect mTOR inhibitor (via AMPK activation)Cellular effects observed at 10-100 µM[6]
Withaferin A Winter Cherry (Withania somnifera)Indirect mTOR inhibitor (via Akt inhibition)Cellular IC50 for growth: 0.23-1.07 µM[7]

In-Depth Profiles of Natural mTOR Inhibitors

This compound

This compound is a pyrroloquinoline alkaloid originally isolated from Streptomyces sp. and later found in marine Salinispora bacteria.[2] It is a potent inhibitor of the PI3K/Akt/mTOR pathway. While its direct mTOR inhibitory activity is less characterized in publicly available literature, it strongly inhibits phosphatidylinositol 3-kinase (PI3K) with an IC50 of 0.001 µM.[2] Given that PI3K is a critical upstream activator of mTOR, this compound's effect on the mTOR pathway is significant. Its potent activity and unique chemical structure make it an interesting lead compound for further investigation.

Curcumin

Curcumin is the principal curcuminoid of the popular spice turmeric.[3] It has been shown to inhibit the proliferation of various cancer cells with IC50 values in the low micromolar range.[3][8] Curcumin's inhibitory effect on mTOR is primarily indirect. It has been reported to inhibit mTOR-mediated signaling pathways, leading to decreased phosphorylation of downstream targets like p70 S6 kinase 1 (S6K1) and 4E-BP1.[1][3] Some studies suggest that at physiological concentrations (e.g., 2.5 µM), curcumin can rapidly inhibit mTOR phosphorylation.[3]

Resveratrol

Resveratrol, a polyphenol found in grapes, berries, and peanuts, has been demonstrated to be a direct, ATP-competitive inhibitor of mTOR.[4][9] An in vitro kinase assay using recombinant mTOR showed that resveratrol inhibits mTOR kinase activity with an IC50 value of approximately 10 µM.[4] By competing with ATP for the binding pocket of the mTOR kinase domain, resveratrol directly blocks its catalytic function, leading to the induction of autophagy.[4][9] Other studies suggest that resveratrol can also inhibit mTOR signaling by promoting the interaction between mTOR and its endogenous inhibitor, DEPTOR.[10][11]

Epigallocatechin Gallate (EGCG)

EGCG is the most abundant catechin (B1668976) in green tea and is a well-documented dual inhibitor of PI3K and mTOR.[5][12] It acts as an ATP-competitive inhibitor for both kinases, with Ki values of 320 nM for mTOR and 380 nM for PI3K.[5] This dual inhibitory action allows EGCG to potently block the entire PI3K/Akt/mTOR signaling axis. In cellular assays, EGCG has been shown to inhibit cell proliferation and the phosphorylation of Akt at Ser473, a downstream target of mTORC2.[5][13]

Quercetin

Quercetin is a flavonoid found in many fruits, vegetables, and grains. It is recognized as a dual PI3K/mTOR inhibitor.[14][15] Its ability to interfere with both PI3K-dependent Akt activation and mTOR activity provides a comprehensive blockade of the pathway.[14] Quercetin can also activate AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1.[15] This multi-faceted mechanism makes quercetin a versatile tool for studying mTOR signaling.

Berberine

Berberine is an isoquinoline (B145761) alkaloid isolated from various plants, including those of the Berberis genus.[16] Its primary mechanism for mTOR inhibition is indirect, through the activation of AMPK.[17] AMPK, an energy sensor, is activated under conditions of low cellular energy and subsequently phosphorylates and activates the TSC2 tumor suppressor, a negative regulator of mTORC1. Berberine has been shown to induce autophagic cell death by inactivating the Akt/mTOR signaling pathway.[16]

Withaferin A

Withaferin A is a steroidal lactone derived from Withania somnifera (Ashwagandha). It has demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis.[7] Withaferin A's impact on the mTOR pathway is primarily through the inhibition of upstream activators, such as Akt.[7] By diminishing the phosphorylation and activation of Akt, Withaferin A effectively reduces the downstream signaling to mTOR. Cellular growth inhibition has been observed with IC50 values in the sub-micromolar to low micromolar range in various cancer cell lines.[7][18][19]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition for the discussed natural compounds.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 AMPK AMPK AMPK->TSC_Complex S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 mTORC2->Akt Cell_Growth Protein Synthesis & Cell Growth S6K1->Cell_Growth 4EBP1->Cell_Growth This compound This compound EGCG_Quercetin EGCG, Quercetin EGCG_Quercetin->PI3K EGCG_Quercetin->mTORC1 EGCG_Quercetin->mTORC2 Resveratrol Resveratrol Resveratrol->mTORC1 Curcumin_WA Curcumin, Withaferin A Curcumin_WA->Akt Berberine Berberine Berberine->AMPK

Caption: The PI3K/Akt/mTOR signaling pathway and points of intervention by natural inhibitors.

Experimental Workflow: In Vitro mTOR Kinase Assay

The following diagram outlines a typical workflow for an in vitro mTOR kinase assay to determine the direct inhibitory effect of a compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant mTOR - Kinase Buffer - ATP - Substrate (e.g., inactive S6K1) Incubation Incubate: - mTOR + Inhibitor - Add ATP + Substrate Reagents->Incubation Compound Prepare Test Compound: - Serial dilutions of inhibitor Compound->Incubation Reaction Kinase Reaction (30°C for 30-60 min) Incubation->Reaction Stop Stop Reaction (e.g., add SDS buffer) Reaction->Stop WB Western Blot for Phospho-Substrate (e.g., p-S6K1) Stop->WB Densitometry Densitometry Analysis WB->Densitometry IC50 Calculate IC50 Densitometry->IC50

Caption: Workflow for an in vitro mTOR kinase inhibition assay.

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is designed to directly measure the kinase activity of mTOR in the presence of an inhibitor.

Materials:

  • Active recombinant mTOR (e.g., from Millipore or SignalChem).

  • Inactive substrate protein (e.g., recombinant p70S6K).[20]

  • Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.

  • ATP solution (10 mM stock).

  • Test compound (inhibitor) at various concentrations.

  • SDS-PAGE loading buffer.

  • Phospho-specific antibody for the substrate (e.g., anti-phospho-p70S6K (Thr389)).

  • Total protein antibody for the substrate (e.g., anti-p70S6K).

Procedure:

  • Prepare the kinase reaction mixture in microcentrifuge tubes on ice. For each reaction, combine the kinase assay buffer, active mTOR enzyme (e.g., 250 ng), and the desired concentration of the test compound (or vehicle control).[20]

  • Pre-incubate the enzyme and inhibitor for 10-20 minutes on ice.[21]

  • Add the inactive substrate protein (e.g., 1 µg of p70S6K).[20]

  • Initiate the reaction by adding ATP to a final concentration of 100 µM.[20]

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation.[20]

  • Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Analyze the samples by Western blot using a phospho-specific antibody against the substrate to detect phosphorylation. A total protein antibody for the substrate should be used as a loading control.

  • Quantify band intensities using densitometry software to determine the extent of inhibition and calculate the IC50 value.[22]

Western Blot for mTOR Pathway Activation in Cells

This protocol is used to assess the effect of an inhibitor on the phosphorylation status of mTOR and its downstream targets in a cellular context.

Materials:

  • Cell line of interest cultured in appropriate media.

  • Test compound (inhibitor).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)[23]

    • Total p70S6K[23]

    • Phospho-4E-BP1 (Thr37/46)[22]

    • Total 4E-BP1[22]

    • Loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[24]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add SDS-PAGE loading buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE.[25]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22][24]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[22]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[22]

  • Analysis: Quantify the band intensities. Normalize the level of the phosphorylated protein to the total protein to determine the change in activation status.

Conclusion

This compound and a variety of other natural compounds represent a rich and diverse source of mTOR pathway inhibitors. While this compound is a potent inhibitor of the upstream kinase PI3K, compounds like resveratrol and EGCG offer direct, ATP-competitive inhibition of mTOR itself. Others, such as curcumin, berberine, and withaferin A, modulate the pathway through indirect mechanisms. The choice of inhibitor will depend on the specific research question, whether it involves direct enzymatic inhibition or the modulation of the broader signaling network. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the mTOR pathway and exploring the therapeutic potential of these natural compounds.

References

A Head-to-Head Comparison of Lymphostin and LY294002: Potency, Specificity, and Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of phosphatidylinositol 3-kinase (PI3K) inhibitors, both Lymphostin and LY294002 have served as crucial research tools, each with a distinct profile of action. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.

Mechanism of Action and Target Specificity

This compound and its analogues are potent, irreversible dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR)[1]. One of its well-studied analogues, Neothis compound A, has been shown to act as a covalent inhibitor, forming a permanent bond with a lysine (B10760008) residue in the ATP-binding pocket of these kinases[2][3][4][5][6]. This irreversible binding mode contributes to its high potency.

In contrast, LY294002 is a synthetic, reversible, and broad-spectrum inhibitor of Class I PI3K isoforms[7]. Its action is competitive with ATP, and while it is a potent PI3K inhibitor, it is known to have off-target effects on other kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2)[8][9].

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potency of this compound (and its analogue Neothis compound A) and LY294002 against their primary targets. It is important to note that the data is compiled from various sources and experimental conditions may differ.

Table 1: Inhibitory Potency of this compound and Neothis compound A

TargetInhibitorParameterValue (nM)Reference
PI3KαNeothis compound AKd0.88[2]
PI3KβNeothis compound AKd5.7[2]
PI3KγNeothis compound AKd3.5[2]
PI3KδNeothis compound AKd4.9[2]
mTORNeothis compound AKd10[2]
PI3KThis compoundIC501[5]
mTORThis compoundIC507
Cellular pAKT inhibitionNeothis compound AIC50~3[1]

Table 2: Inhibitory Potency of LY294002

TargetParameterValue (µM)Reference
PI3KαIC500.5[8]
PI3KβIC500.97[8]
PI3KδIC500.57[8]
mTORIC502.5[8]
DNA-PKIC501.4[8]
CK2IC500.098[8]

Cellular Effects: A Comparative Overview

Both this compound and LY294002 exert significant effects on cellular processes by virtue of their inhibitory action on the PI3K/mTOR pathway.

The this compound family of compounds has demonstrated potent cytotoxic effects against various human cancer cell lines, including colorectal, breast, and hepatoma cell lines[4]. These compounds are known to induce apoptosis, or programmed cell death[4].

LY294002 has been extensively studied and is known to induce both apoptosis and cell cycle arrest in a variety of cancer cell types[6][10][11][12]. Treatment with LY294002 often leads to an accumulation of cells in the G1 phase of the cell cycle[8].

Signaling Pathway and Experimental Workflow

The diagrams below, generated using the DOT language, illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC2 mTORC2 PIP3->mTORC2 mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2->AKT Activates This compound This compound This compound->PI3K Inhibits (Irreversible) This compound->mTORC1 Inhibits (Irreversible) LY294002 LY294002 LY294002->PI3K Inhibits (Reversible)

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., HTRF, Luminescence) IC50_Determination Determine IC50/Kd values Kinase_Assay->IC50_Determination Cell_Treatment Treat Cells with Inhibitor Western_Blot Western Blot for p-AKT, etc. Cell_Treatment->Western_Blot Cell_Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Cell_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Flow Cytometry) Cell_Treatment->Cell_Cycle_Assay Inhibitor Test Inhibitor (this compound or LY294002) Inhibitor->Kinase_Assay Inhibitor->Cell_Treatment

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against PI3K isoforms by measuring the amount of ADP produced.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the inhibitor (this compound or LY294002) in DMSO.

    • Create a serial dilution of the inhibitor in a suitable kinase assay buffer.

    • Reconstitute recombinant human PI3K enzyme in kinase dilution buffer.

    • Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Prepare the ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the recombinant PI3K enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, followed by a 30-minute incubation at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Western Blot Analysis of AKT Phosphorylation

This protocol is used to assess the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation status of AKT.

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

    • Serum-starve the cells for 16-18 hours to reduce basal AKT phosphorylation.

    • Treat the cells with various concentrations of the inhibitor or vehicle control for the desired time period.

    • Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 15-30 minutes, if required by the experimental design.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (e.g., Ser473 or Thr308) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT or a loading control protein like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AKT signal to the total AKT signal or the loading control.

    • Calculate the percentage of inhibition of AKT phosphorylation for each inhibitor concentration relative to the stimulated control.

Conclusion

This compound and LY294002 are both valuable tools for studying the PI3K/mTOR signaling pathway, but they exhibit key differences in their mechanism of action, potency, and specificity. This compound, as represented by its analogue Neothis compound A, is a highly potent, irreversible dual inhibitor of PI3K and mTOR. Its covalent binding mechanism can lead to a more sustained inhibition. LY294002, on the other hand, is a reversible and less potent inhibitor with a broader range of off-target effects. The choice between these two inhibitors will depend on the specific experimental goals, with this compound being suitable for achieving potent and sustained dual PI3K/mTOR inhibition, while LY294002 remains a useful tool for reversible and broad-spectrum PI3K inhibition, with the caveat of its off-target activities.

References

In Vivo Validation of Lymphostin's Immunosuppressive Properties: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo immunosuppressive properties of Lymphostin with the established calcineurin inhibitors, Cyclosporin (B1163) A and FK506. This analysis is supported by experimental data from murine models of T-cell mediated immune responses.

This compound, a microbial-derived pyrroloquinoline alkaloid, has emerged as a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical cascade in T-lymphocyte activation and proliferation. This mechanism of action distinguishes it from conventional immunosuppressants like Cyclosporin A and FK506, which primarily target the calcineurin-NFAT pathway. This guide summarizes the available in vivo data to validate and compare the immunosuppressive efficacy of this compound and its analogs against these gold-standard drugs.

Comparative Efficacy of Immunosuppressants in Murine Models

The following table summarizes the in vivo efficacy of this compound (represented by dual PI3K/mTOR inhibitors PI-103 and PKI-587 as direct in vivo data for this compound in these specific models is limited), Cyclosporin A, and FK506 in well-established murine models of T-cell mediated immunity: the skin allograft rejection model and the delayed-type hypersensitivity (DTH) response.

ImmunosuppressantIn Vivo ModelKey Efficacy ParametersReference
This compound (as represented by PI-103 & PKI-587) Murine Skin Allograft- Significant prolongation of allograft survival[1]
Cyclosporin A Murine Skin Allograft- Significant prolongation of allograft survival[2]
FK506 Murine Skin Allograft- Significant prolongation of allograft survival[3]
Cyclosporin A Murine Delayed-Type Hypersensitivity (DTH)- Inhibition of the DTH response[4]
FK506 Murine Delayed-Type Hypersensitivity (DTH)- Inhibition of the DTH response[3]

Signaling Pathways and Experimental Workflows

To visually delineate the distinct mechanisms of action and the experimental approaches used for in vivo validation, the following diagrams are provided.

G cluster_0 This compound (PI3K/mTOR Inhibition) TCR T-Cell Receptor PI3K PI3K TCR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Survival, & Differentiation S6K->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1

Figure 1: this compound's inhibitory action on the PI3K/mTOR signaling pathway.

G cluster_1 Cyclosporin A / FK506 (Calcineurin Inhibition) cluster_2 TCR T-Cell Receptor Ca Ca²⁺ influx TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT (dephosphorylated) (active) Calcineurin->NFAT Dephosphorylation NFATp NFAT (phosphorylated) (inactive) Nucleus Nucleus NFAT->Nucleus IL2 IL-2 Gene Transcription Proliferation T-Cell Proliferation IL2->Proliferation CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin FK506 FK506 FKBP12 FKBP12 FK506->FKBP12 Cyclophilin->Calcineurin FKBP12->Calcineurin

Figure 2: Mechanism of action of Cyclosporin A and FK506 via calcineurin inhibition.

G cluster_workflow In Vivo Immunosuppression Workflow start Animal Model Selection (e.g., Mouse) sensitization Sensitization Phase (Antigen/Graft Introduction) start->sensitization treatment Treatment Administration (this compound, CsA, FK506, Vehicle) sensitization->treatment challenge Challenge Phase (Secondary Antigen Exposure) treatment->challenge evaluation Evaluation of Immune Response (e.g., Graft Survival, DTH Measurement) challenge->evaluation analysis Data Analysis & Comparison evaluation->analysis

Figure 3: General experimental workflow for in vivo immunosuppressive studies.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are based on established procedures in murine models.

Murine Skin Allograft Model

This model assesses the ability of an immunosuppressive agent to prevent the rejection of transplanted skin from a genetically different donor.

1. Animals:

  • Donor Mice (e.g., BALB/c strain)

  • Recipient Mice (e.g., C57BL/6 strain)

2. Anesthesia:

  • Administer a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation or a ketamine/xylazine cocktail via intraperitoneal injection) to both donor and recipient mice.

3. Graft Preparation:

  • Euthanize the donor mouse.

  • Shave the dorsal or ventral side and sterilize the skin with 70% ethanol.

  • Excise a full-thickness piece of skin (approximately 1 cm²) and place it in sterile, cold phosphate-buffered saline (PBS).

  • Remove any excess fat and connective tissue from the underside of the graft.

4. Grafting Procedure:

  • Shave a corresponding area on the dorsal side of the recipient mouse and sterilize it.

  • Create a graft bed by excising a piece of skin of the same size as the donor graft.

  • Place the donor skin graft onto the prepared bed.

  • Secure the graft with sutures or surgical adhesive.

  • Cover the graft with a sterile non-adherent dressing and a bandage.

5. Treatment:

  • Administer this compound, Cyclosporin A, FK506, or a vehicle control to respective groups of recipient mice daily, starting from the day of transplantation, via a suitable route (e.g., intraperitoneal or oral).

6. Evaluation of Graft Rejection:

  • Remove the bandage after 7-10 days.

  • Monitor the graft daily for signs of rejection, including inflammation, necrosis, and eschar formation.

  • Graft survival is typically defined as the day on which more than 80% of the graft tissue is necrotic.

7. Data Analysis:

  • Plot Kaplan-Meier survival curves for each treatment group and compare the median survival times. Statistical significance is determined using the log-rank test.

Delayed-Type Hypersensitivity (DTH) Model

The DTH assay is a classic in vivo measure of T-cell mediated inflammation.

1. Animals:

  • Mice (e.g., C57BL/6 or BALB/c strain)

2. Sensitization:

  • On day 0, sensitize mice by subcutaneous or intraperitoneal injection of an antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC)) emulsified in Complete Freund's Adjuvant (CFA).

3. Treatment:

  • Administer this compound, Cyclosporin A, FK506, or a vehicle control to respective groups of mice daily, starting from a few days before or on the day of sensitization, and continuing until the challenge.

4. Challenge:

  • On day 5-7 post-sensitization, challenge the mice by injecting a sub-inflammatory dose of the same antigen (without adjuvant) into one hind footpad or ear.

  • Inject the contralateral footpad or ear with PBS as a control.

5. Measurement of DTH Response:

  • 24 to 48 hours after the challenge, measure the thickness of both the antigen-challenged and the PBS-injected footpad or ear using a caliper.

  • The DTH response is calculated as the difference in thickness between the antigen-challenged and the PBS-injected site.

6. Data Analysis:

  • Compare the mean DTH response between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in swelling in the treated groups compared to the vehicle control indicates immunosuppressive activity.

Conclusion

The available in vivo data, primarily from studies on analogous dual PI3K/mTOR inhibitors, strongly suggest that this compound possesses potent immunosuppressive properties comparable to established drugs like Cyclosporin A and FK506. Its distinct mechanism of action, targeting the PI3K/mTOR pathway, offers a promising alternative to calcineurin inhibitors for the prevention of allograft rejection and the treatment of T-cell mediated autoimmune diseases. Further direct comparative in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound. This guide provides a foundational framework for researchers to design and interpret such pivotal preclinical investigations.

References

A Comparative Study of the Biosynthetic Pathways of Lymphostin and Ammosamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two structurally related, yet biosynthetically distinct, natural products: the immunosuppressant Lymphostin and the cytotoxic ammosamides. Both compound families share a common tryptophan-derived pyrroloquinoline core, but their assembly follows fundamentally different enzymatic strategies. This document outlines the key differences in their biosynthetic logic, presents available quantitative data, details the experimental methodologies used to elucidate these pathways, and provides visual representations of the biosynthetic routes.

Comparative Overview of Biosynthetic Pathways

This compound and the ammosamides, while both originating from tryptophan, are synthesized via a nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line and a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway, respectively. This fundamental difference in their biosynthetic origin is a key focus of this comparison.

FeatureThis compound BiosynthesisAmmosamide Biosynthesis
Biosynthetic Machinery Hybrid Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS)[1]Ribosomally synthesized and Post-translationally modified Peptide (RiPP)[2]
Precursor Molecule Tryptophan[1]Tryptophan[2]
Core Scaffold Pyrrolo[4,3,2-de]quinoline[1]Chlorinated pyrrolo[4,3,2-de]quinoline[2]
Key Enzymatic Features Modular synthetase (LymA), Methyltransferase (LymB)[1]Scaffold peptide (AmmA/Amm6), PEptide Aminoacyl-tRNA Ligases (PEARLs), Proteases, Halogenase, Methyltransferase, Amide synthetase[2]
Producing Organism (Example) Salinispora species[1]Streptomyces species[2]
Gene Cluster lym[1]amm[2]

Quantitative Data

The following tables summarize the available quantitative data related to the production and biological activity of this compound and ammosamides.

Table 2.1: Production Titers

CompoundProducing StrainFermentation MediumTiter (mg/L)
This compoundSalinispora arenicolaM48-9~20[1]
This compoundS. arenicolaLaboratory Medium~3[1]
This compoundSalinispora tropicaLaboratory Medium~0.4[1]
Ammosesters (AMEs)Streptomyces uncialis SB18002MYMNot explicitly quantified in searches

Table 2.2: Biological Activity

CompoundTarget/AssayIC50
This compoundmTOR Inhibition7 nM[3]
This compoundLymphocyte Kinase0.05 µM[1]
This compoundPhosphatidylinositol 3-kinase0.001 µM[1]
Ammosesters (AMEs)Cytotoxicity against human cancer cell linesModest (specific values not detailed in searches)[2]

Table 2.3: In Vitro Enzyme Assay Data

EnzymeSubstratesProductReaction TimeYield
Ame24 (O-methyltransferase)Ammosamaic acid congener, SAMAmmosester B (22)18 hours20.1%

Experimental Protocols

Detailed, step-by-step protocols for the key experiments that elucidated these pathways are presented below, based on descriptions in the primary literature.

Gene Inactivation in Salinispora and Streptomyces

Objective: To confirm the involvement of specific genes in the biosynthetic pathways of this compound and ammosamides.

Methodology for lym gene inactivation in Salinispora (as described for this compound): [1]

  • Vector Construction: A gene replacement vector is constructed containing an antibiotic resistance cassette flanked by regions of homology to the upstream and downstream sequences of the target gene (e.g., lymA or lymB).

  • Conjugation: The constructed vector is transferred from a donor E. coli strain to the recipient Salinispora strain via conjugation.

  • Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics to select for the integration of the resistance cassette.

  • Genotypic Verification: The correct gene replacement event in the desired mutants is confirmed by PCR analysis using primers flanking the targeted gene.

  • Phenotypic Analysis: The culture broth of the verified mutant is extracted and analyzed by HPLC and mass spectrometry to observe the effect of the gene knockout on the production of this compound and its intermediates. For example, inactivation of lymA resulted in the loss of this compound production, while a lymB mutant accumulated lymphostinol.[1]

Methodology for amm gene inactivation in Streptomyces (as described for ammosamides): [2]

  • Cosmid-based Gene Replacement: A cosmid containing the amm biosynthetic gene cluster is used as the template for PCR-targeted gene replacement.

  • Disruption Cassette Amplification: A disruption cassette, typically containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) flanked by FLP recognition target (FRT) sites, is amplified by PCR. The PCR primers include 39-nucleotide extensions homologous to the regions flanking the gene to be deleted (e.g., ame24).

  • Red/ET Recombination: The amplified disruption cassette is introduced into an E. coli strain carrying the target cosmid and expressing the Red/ET recombination system. This system mediates the replacement of the target gene with the disruption cassette.

  • Conjugation and Mutant Selection: The modified cosmid is transferred into the Streptomyces host strain via intergeneric conjugation. Double-crossover mutants, where the native gene is replaced by the disruption cassette, are selected for by their antibiotic resistance and sensitivity profile.

  • Verification and Analysis: The desired gene deletion is confirmed by PCR and Southern blot analysis. The metabolic profile of the mutant is then compared to the wild-type strain by HPLC and LC-MS analysis to identify changes in the production of ammosamides or the accumulation of intermediates.

Stable Isotope Labeling

Objective: To trace the incorporation of precursors into the final natural product, thereby identifying the building blocks of the molecule.

Methodology (as described for this compound): [1]

  • Culture Preparation: The producing strain (Salinispora pacifica DPJ-0019 for neothis compound A) is grown in a suitable production medium.

  • Precursor Feeding: At a specific point during fermentation, a stable isotope-labeled precursor (e.g., ¹⁵N₂-L-tryptophan or ¹³C₄-isobutyrate) is added to the culture.

  • Fermentation and Extraction: The fermentation is continued for a set period to allow for the incorporation of the labeled precursor into the target metabolite. The culture is then harvested, and the natural products are extracted.

  • Analysis: The purified compound is analyzed by high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to determine the extent and position of isotope incorporation. For this compound, this method confirmed that both nitrogen atoms from tryptophan are retained in the pyrroloquinoline core.[1]

In Vitro Enzyme Assays

Objective: To characterize the function of individual enzymes in the biosynthetic pathway.

Methodology for Ame24 O-methyltransferase (as described for ammosester biosynthesis): [2]

  • Protein Expression and Purification: The gene encoding the target enzyme (e.g., ame24) is cloned into an expression vector with a purification tag (e.g., His₆-tag) and overexpressed in E. coli. The protein is then purified from the cell lysate using affinity chromatography (e.g., HisTrap column) followed by ion-exchange chromatography (e.g., HiTrap Q column).

  • Enzymatic Reaction: The purified enzyme is incubated in a buffered solution (e.g., 50 mM Tris buffer, pH 7.5) with its putative substrates. For Ame24, the reaction mixture contains the enzyme, the ammosamaic acid congener (24) as the methyl acceptor, and S-adenosylmethionine (SAM) as the methyl donor.

  • Reaction Quenching and Analysis: The reaction is incubated at a specific temperature (e.g., 30°C) for various time points. The reaction is then quenched, typically by the addition of an organic solvent like methanol. The reaction mixture is centrifuged, and the supernatant is analyzed by analytical HPLC to monitor the consumption of the substrate and the formation of the product over time. This allows for the calculation of product yield.[2]

Biosynthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathways for this compound and ammosamide.

Lymphostin_Biosynthesis cluster_precursor Precursor cluster_core Core Assembly (NRPS-PKS) cluster_tailoring Tailoring Steps Tryptophan Tryptophan LymA LymA (NRPS-PKS) Tryptophan->LymA Intermediate1 PCP-bound intermediate LymA->Intermediate1 + Malonyl-CoA + N-Acyl Donor Aldehyde Aldehyde Intermediate Intermediate1->Aldehyde Reductive Release LymB LymB (Methyltransferase) Aldehyde->LymB Lymphostinol Lymphostinol (from LymB mutant) Aldehyde->Lymphostinol Reduction This compound This compound LymB->this compound

Caption: Proposed biosynthetic pathway of this compound via a hybrid NRPS-PKS assembly line.

Ammosamide_Biosynthesis cluster_scaffold Scaffold Peptide Modification cluster_pearl PEARL-mediated Extension cluster_modification Post-translational Modifications cluster_final Final Tailoring AmmA AmmA (Scaffold Peptide) AmmB2 AmmB2 (PEARL) AmmA->AmmB2 + Trp-tRNA AmmA_Trp AmmA-Trp Oxidation Oxidation AmmA_Trp->Oxidation AmmB2->AmmA_Trp Proteolysis Amm12/13, Amm19 (Proteases) Oxidation->Proteolysis Chlorination Amm4 (Halogenase) Ammosamaic_Acid Ammosamaic Acid Intermediate Chlorination->Ammosamaic_Acid Proteolysis->Chlorination Amm20 Amm20 (Amide Synthetase) Ammosamaic_Acid->Amm20 Ame24 Ame24 (O-Methyltransferase) Ammosamaic_Acid->Ame24 Ammosamide Ammosamide Amm20->Ammosamide Ammosester Ammosester Ame24->Ammosester

Caption: Simplified biosynthetic pathway of ammosamides and ammosesters, highlighting the RiPP-based strategy.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Lymphostin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Lymphostin, a potent kinase inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with regulatory standards. Given that the term "this compound" may refer to different specific chemical entities, it is imperative to consult the Safety Data Sheet (SDS) for the particular compound you are using before proceeding with any handling or disposal.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure that all recommended safety precautions are in place. Kinase inhibitors, as a class of compounds, may present significant health risks, including potential carcinogenicity and reproductive hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust or aerosols.

  • Adhere to good laboratory hygiene and safety practices.

II. Quantitative Data Summary

The following table summarizes general quantitative limits and specifications applicable to hazardous chemical waste disposal. These values are illustrative and may vary based on local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Liquid Waste Limit ≤ 55 gallons[1]
SAA Acutely Toxic (P-listed) Waste Limit ≤ 1 quart (liquid) or 1 kg (solid)[1]
Container Rinsate Volume (for acute hazardous waste) ~5% of container volume per rinse[2]
pH Range for Neutralized Aqueous Waste (if drain disposal is permitted) 5.5 - 10.5[3]
Maximum Storage Time in SAA (if limits are not exceeded) Up to 12 months[1]

III. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended step-by-step procedures for the safe disposal of this compound and associated waste.

Experimental Protocol: Waste Segregation and Collection

  • Solid Waste Collection:

    • Collect all solid this compound waste, including unused product, contaminated personal protective equipment (gloves, etc.), and consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and be sealable to prevent any leakage.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound" and its CAS number, if known), and the date of first accumulation.

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a separate, labeled liquid hazardous waste container.

    • The container should be chemically resistant and have a secure, leak-proof cap.

    • Clearly indicate the solvent(s) used on the waste label.

    • Never mix incompatible waste streams. For example, store acids and bases in separate containers.

  • "Empty" Container Disposal:

    • A container that has held this compound should be treated as hazardous waste.

    • For containers that held acutely toxic waste, they must be triple-rinsed with a suitable solvent before being disposed of as regular trash.

    • The rinsate from this process must be collected and disposed of as liquid hazardous waste.

    • After rinsing, deface all hazardous labels on the container before disposal.

Experimental Protocol: Waste Storage and Disposal

  • Storage of Waste:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).

    • This area must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the SAA is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

    • Keep waste containers closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste, including the chemical name, CAS number (if available), and quantity.

    • Follow all institutional and local regulations for the packaging and transportation of hazardous waste.

IV. Decontamination Procedures

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Use an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.

  • Collect all cleaning materials, such as wipes and absorbent pads, and dispose of them as solid hazardous waste.

V. Logical Workflow for this compound Disposal

Lymphostin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal A Consult SDS for this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Solid Waste (Unused compound, contaminated items) D Liquid Waste (Solutions containing this compound) E Empty Containers F Label 'Hazardous Waste: This compound' in Solid Waste Container C->F G Label 'Hazardous Waste: This compound' in Liquid Waste Container D->G H Triple-Rinse Container (Collect Rinsate as Liquid Waste) E->H I Store in Designated Satellite Accumulation Area (SAA) F->I G->I H->I J Contact EHS for Pickup I->J K Decontaminate Work Area J->K L Dispose of Decontaminated Items as Solid Waste K->L

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Lymphostin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lymphostin

Topic: Personal Protective Equipment for Handling this compound Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

This guide is designed to provide researchers, scientists, and drug development professionals with crucial safety protocols and logistical plans for handling this compound. This compound is a potent, naturally occurring pyrroloquinoline alkaloid known to be an immunosuppressant.[1][2] It functions as a powerful inhibitor of several critical cellular kinases, including the mammalian target of rapamycin (B549165) (mTOR), lymphocyte kinase (Lck), and phosphatidylinositol 3-kinase (PI3K).[1][3] Due to its high potency and biological activity, this compound must be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment.

Physicochemical and Inhibitory Data

Proper handling and experimental design require an understanding of the compound's properties and activity. The following table summarizes key data for this compound.

IdentifierMolecular FormulaKey Inhibitory ValuesTarget Kinase(s)
This compound C₁₅H₁₄N₄O₃[1]IC₅₀ = 0.001 µMPhosphatidylinositol 3-kinase (PI3K)
IC₅₀ = 0.05 µMLymphocyte Kinase (Lck)
Potent Inhibitor (IC₅₀ not specified)Mammalian Target of Rapamycin (mTOR)
Personal Protective Equipment (PPE) and Engineering Controls

Given the potent biological activity of this compound, a multi-layered approach to safety, combining appropriate PPE with engineering controls, is mandatory. The required level of protection varies based on the physical form of the compound being handled.

Task / Operation Required PPE and Engineering Controls
Weighing and Aliquoting (Solid Form) Primary Engineering Control: Certified Chemical Fume Hood or Powder Containment Hood. Gloves: Double-gloving with nitrile gloves is required. Change immediately upon contamination. Eye Protection: Chemical splash goggles providing a complete seal. Respiratory Protection: NIOSH-approved N95 (or higher) respirator to prevent inhalation of fine powder. Body Protection: Dedicated disposable or non-absorbent laboratory coat.
Solution Preparation and Handling Primary Engineering Control: Certified Chemical Fume Hood. Gloves: Two pairs of nitrile gloves. Eye Protection: Safety glasses with side shields. A face shield is recommended if there is a significant splash risk. Body Protection: Standard laboratory coat.
Cell Culture / In Vitro Assays Primary Engineering Control: Class II Biological Safety Cabinet to maintain sterility and protect the user. Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat.

Operational and Disposal Plans

A clear, systematic plan for the entire lifecycle of the chemical in the lab is essential for safety and compliance.

Receipt and Storage Protocol
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the receipt date, quantity, and assigned storage location in the laboratory's chemical inventory system.

  • Store: Store this compound in a tightly sealed, clearly labeled container in a freezer. The storage area should be secure, well-ventilated, and away from incompatible materials.

General Handling Procedures
  • Designated Area: All work with this compound, especially with the solid compound and concentrated solutions, must be conducted in a designated and clearly marked area within a certified chemical fume hood.

  • Avoid Contamination: Use dedicated spatulas and glassware. If not possible, decontaminate equipment thoroughly after use.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the handling area.

  • Avoid Aerosolization: Handle the solid form carefully to avoid creating dust.

Spill Management Plan
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operating correctly.

  • Contain:

    • Solid Spill: Gently cover with a damp paper towel to avoid raising dust.

    • Liquid Spill: Absorb with an inert material such as vermiculite (B1170534) or sand.

  • Clean: Wearing the appropriate PPE (respirator, double gloves, goggles, lab coat), collect the contained spill material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all solid waste (contaminated gloves, wipes, vials) and liquid waste (unused solutions) in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Disposal: Dispose of the waste through your institution's official EHS-approved hazardous waste program. Do not pour solutions down the drain.

Experimental Protocols and Visualizations

Signaling Pathway Inhibited by this compound

This compound is a known inhibitor of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway, highlighting the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth inhibits Lymphostin_PI3K This compound Lymphostin_PI3K->PI3K Lymphostin_mTOR This compound Lymphostin_mTOR->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Experimental Workflow: In Vitro mTOR Kinase Assay

The following protocol outlines a typical workflow for assessing the inhibitory activity of this compound against mTOR kinase using a luminescence-based assay that measures ATP consumption.

Kinase_Assay_Workflow A 1. Prepare this compound Serial Dilution in DMSO B 2. Dispense Diluted This compound to Microplate A->B C 3. Add mTOR Kinase and Substrate Mixture B->C D 4. Add ATP to Initiate Reaction C->D E 5. Incubate at Room Temperature D->E F 6. Add Detection Reagent (e.g., ADP-Glo™) E->F G 7. Incubate to Generate Luminescent Signal F->G H 8. Read Luminescence on Plate Reader G->H I 9. Analyze Data & Calculate IC50 Value H->I

Caption: Workflow for an in vitro mTOR kinase inhibition assay.

Detailed Protocol: mTOR Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of this compound for mTOR kinase.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Recombinant mTOR kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • mTOR substrate (e.g., a specific peptide)

  • ATP

  • Luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well microplates

  • Multichannel pipettes and sterile, filtered tips

Procedure:

  • Prepare Stock Solution: Inside a chemical fume hood, carefully weigh this compound powder and dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 pM).

  • Plate Compound: Dispense a small volume (e.g., 1 µL) of each this compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Add Kinase/Substrate Mix: Prepare a master mix of mTOR kinase and its substrate in the appropriate kinase buffer. Add this mixture to each well containing the compound or DMSO.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final concentration of ATP should be at or near its Km for the enzyme.

  • Incubate: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the detection reagent as per the manufacturer's instructions. This reagent will stop the kinase reaction and begin the process of converting the ADP generated into a luminescent signal.

  • Second Incubation: Incubate the plate for the time recommended by the detection reagent manufacturer to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the plate on a microplate reader capable of measuring luminescence.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.